Product packaging for 5-O-Ethylcleroindicin D(Cat. No.:)

5-O-Ethylcleroindicin D

Cat. No.: B13416899
M. Wt: 200.23 g/mol
InChI Key: ZAEAITRXNOLOMQ-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-O-Ethylcleroindicin D is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B13416899 5-O-Ethylcleroindicin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

InChI

InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1

InChI Key

ZAEAITRXNOLOMQ-GUBZILKMSA-N

Isomeric SMILES

CCO[C@H]1CC(=O)C[C@H]2[C@@]1(CCO2)O

Canonical SMILES

CCOC1CC(=O)CC2C1(CCO2)O

Origin of Product

United States

Foundational & Exploratory

Isolating 5-O-Ethylcleroindicin D: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the isolation of 5-O-Ethylcleroindicin D, a clerodane diterpenoid, from its natural source. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed protocol and workflow for the extraction and purification of this compound.

Introduction

This compound is a clerodane diterpenoid that has been successfully isolated from the aerial parts of Clerodendrum bungei, a medicinal plant belonging to the Verbenaceae family.[1] This guide outlines the key steps involved in the isolation process, from the initial extraction of the plant material to the final purification of the target compound. The methodologies presented are based on established protocols for the isolation of diterpenoids from Clerodendrum species.

Natural Source and Extraction

The primary natural source for the isolation of this compound is the aerial parts of the plant Clerodendrum bungei. The initial step involves the extraction of the dried and powdered plant material with an organic solvent to obtain a crude extract containing a mixture of secondary metabolites, including the target diterpenoid.

Table 1: Extraction Parameters

ParameterValue/Description
Plant MaterialAir-dried and powdered aerial parts of Clerodendrum bungei
Extraction Solvent95% Ethanol (EtOH)
Extraction MethodMaceration at room temperature
DurationThree times, each for one week

Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the isolation of this compound, adapted from established methods for diterpenoid isolation from Clerodendrum bungei.

Extraction
  • Macerate the air-dried and powdered aerial parts of Clerodendrum bungei with 95% ethanol at room temperature.

  • Repeat the extraction process three times, with each maceration lasting for one week to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure to yield a dark residue.

Solvent Partitioning
  • Suspend the crude extract residue in water.

  • Perform a liquid-liquid partition of the aqueous suspension sequentially with solvents of increasing polarity. Typically, this would involve partitioning against a non-polar solvent like ethyl acetate (EtOAc) followed by a more polar solvent such as n-butanol (n-BuOH). This step separates compounds based on their polarity, with diterpenoids like this compound expected to be in the ethyl acetate fraction.

  • Concentrate the resulting fractions to obtain the respective soluble extracts.

Chromatographic Purification

The ethyl acetate soluble extract, which is enriched with diterpenoids, is then subjected to a series of chromatographic techniques for the isolation of this compound.

Table 2: Chromatographic Purification Steps

StepStationary PhaseMobile Phase (Elution Gradient)Fraction Collection
1. Initial Fractionation MCI gel column chromatographyStepwise gradient of Methanol (MeOH) in Water (H₂O) (e.g., 30%, 50%, 80%, 95% MeOH)Collect fractions based on the solvent polarity.
2. Silica Gel Column Chromatography Silica gelGradient of Ethyl Acetate (EtOAc) in Petroleum Ether (PE) (e.g., 20:1 to 1:1)Monitor fractions by Thin Layer Chromatography (TLC) and pool similar fractions.
3. Preparative High-Performance Liquid Chromatography (HPLC) Reversed-phase C18 columnIsocratic or gradient elution with Methanol (MeOH) in Water (H₂O) (e.g., 80% MeOH)Collect the peak corresponding to this compound.

Workflow for Isolation of this compound

The following diagram illustrates the overall workflow for the isolation of this compound from Clerodendrum bungei.

Isolation_Workflow Plant_Material Dried Aerial Parts of Clerodendrum bungei Extraction Extraction with 95% EtOH Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (EtOAc/H₂O) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction (Discard) Partitioning->Aqueous_Fraction MCI_Chromatography MCI Gel Column Chromatography (MeOH/H₂O gradient) EtOAc_Fraction->MCI_Chromatography Diterpenoid_Rich_Fractions Diterpenoid-Rich Fractions MCI_Chromatography->Diterpenoid_Rich_Fractions Silica_Gel_CC Silica Gel Column Chromatography (PE/EtOAc gradient) Diterpenoid_Rich_Fractions->Silica_Gel_CC Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_CC->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18, MeOH/H₂O) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from its natural source, Clerodendrum bungei. The described protocol, employing a combination of solvent extraction, partitioning, and multi-step chromatographic purification, is a robust method for obtaining this clerodane diterpenoid for further chemical and biological studies. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical capabilities.

References

Unveiling 5-O-Ethylcleroindicin D: A Technical Guide on its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and structural characterization of 5-O-Ethylcleroindicin D, a natural product isolated from the plant kingdom. The document details the initial isolation from Clerodendrum bungei and presents the reported spectroscopic data that led to its structural elucidation as a perhydrobenzofuran derivative. A significant focus is placed on addressing the structural ambiguity surrounding this compound and its parent compound, cleroindicin D, particularly the inconsistency of their reported molecular formulas with the broader class of clerodane diterpenoids. This guide aims to equip researchers and drug development professionals with the foundational knowledge required for further investigation into this and related compounds, including detailed experimental protocols and a critical analysis of the existing literature.

Introduction

The genus Clerodendrum, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including a variety of diterpenoids with interesting biological activities.[1][2][3] These activities span cytotoxic, anti-proliferative, antibacterial, anti-parasitic, and anti-inflammatory effects, making them attractive targets for drug discovery and development.[1][3][4] Within this genus, compounds referred to as "cleroindicins" have been isolated. This guide focuses on a specific derivative, this compound, providing a detailed account of its discovery and the scientific data associated with it.

A critical aspect addressed herein is the structural classification of this compound. While the "cleroindicin" nomenclature suggests a clerodane diterpenoid skeleton, a C20 framework, the initial reports present conflicting data regarding its molecular formula. This guide will dissect the available information to provide a clear and accurate picture for future research endeavors.

Discovery and Origin

This compound was first isolated from the aerial parts of Clerodendrum bungei, a medicinal plant distributed widely in China.[5][6] In traditional Chinese medicine, this plant has been used to treat various ailments, including headaches, dizziness, and furuncles.[6] The discovery of this compound was the result of phytochemical investigation of a methanol extract of the plant.[6]

Alongside this compound, several other known compounds were isolated from the same extract, including other cleroindicins (A, C, E, and F), betulinic acid, and various flavonoids and sterols.[6] The parent compound, cleroindicin D, was originally isolated from Clerodendrum indicum.[7]

Structural Elucidation and Ambiguity

The structure of this compound was elucidated primarily through spectroscopic methods. However, a significant discrepancy exists in the literature regarding its molecular formula and, consequently, its classification as a diterpenoid.

Reported Structure

Based on spectral data, this compound is reported to be a perhydrobenzofuran derivative.[5][6] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC), suggested the presence of an ethoxyl group at the C-5 position of the cleroindicin D carbon skeleton.[6]

The Molecular Formula Conundrum

The molecular formula for this compound was assigned as C10H16O4 based on negative ion High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), which showed a [M-H]- ion at m/z 199.0949.[6] This molecular formula is inconsistent with a clerodane diterpenoid structure, which is characterized by a C20 skeleton.

This inconsistency is also observed for the parent compound, cleroindicin D. The initial publication by Tian et al. (1997) reported its molecular formula as C8H12O4 , as determined by Electron Ionization Mass Spectrometry (EIMS).[7] This formula is also listed in the PubChem database.[8]

This discrepancy strongly suggests either a systematic error in the initial structural elucidation and molecular formula determination, or that the "cleroindicin" name is a misnomer and these compounds do not belong to the clerodane diterpenoid class. Further structural studies, potentially including X-ray crystallography or total synthesis, are required to resolve this ambiguity.

Spectroscopic Data

The available spectroscopic data for this compound and its parent compound are summarized below. It is important to note that the interpretation of this data should be viewed in the context of the unresolved structural questions.

Table 1: Physicochemical and Spectroscopic Data for Cleroindicin D and this compound

PropertyCleroindicin DThis compound
Molecular Formula C8H12O4 (Reported)[7]C10H16O4 (Reported)[6]
Appearance Colorless oil[7]Colorless oil[6]
Mass Spectrometry EIMS m/z: 172 [M]+[7]HRFABMS m/z: 199.0949 [M-H]-[6]
Infrared (IR) νmax (cm-1) Similar to Cleroindicin C (hydroxyl and carbonyl absorptions)[7]3383 (hydroxyl), 1698 (carbonyl)[6]
13C NMR (Partial Data) Oxymethine at δ 71.4 (C-5)[7]Oxymethylene at δ 65.9 (C-a of ethyl), Methyl at δ 15.7 (C-b of ethyl), C-5 at δ 79.3[6]

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Clerodendrum bungei, based on the published methodology.[6]

Plant Material and Extraction
  • Air-dried and powdered aerial parts of Clerodendrum bungei are extracted with methanol (MeOH) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Isolation of this compound
  • The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of chloroform-methanol (CHCl3-MeOH).

  • Fractions containing compounds of interest are further purified using medium-pressure column chromatography on silica gel with gradients of CHCl3-MeOH and petroleum ether-diethyl ether (Et2O).

  • Final purification of this compound is achieved through these chromatographic steps.

experimental_workflow plant Aerial Parts of Clerodendrum bungei extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition pet_ether Petroleum Ether Fraction partition->pet_ether etoac Ethyl Acetate Fraction partition->etoac n_buoh n-Butanol Fraction partition->n_buoh h2o Aqueous Fraction partition->h2o silica_cc Silica Gel Column Chromatography (CHCl3-MeOH gradient) etoac->silica_cc mp_cc Medium-Pressure Column Chromatography (CHCl3-MeOH & Pet. Ether-Et2O gradients) silica_cc->mp_cc pure_compound This compound mp_cc->pure_compound

Figure 1. Isolation workflow for this compound.

Biological Activity

To date, there are no specific reports on the biological activity of purified this compound. However, the broader class of clerodane diterpenoids isolated from the Clerodendrum genus has demonstrated a range of significant biological activities. These include:

  • Cytotoxic and Anti-proliferative Activity: Many clerodane diterpenoids exhibit cytotoxic effects against various cancer cell lines.[1][4]

  • Antibacterial and Anti-parasitic Activity: Several compounds have shown inhibitory activity against bacteria and parasites.[1][4]

  • Anti-inflammatory Activity: Anti-inflammatory properties are also a noted characteristic of this class of compounds.[4]

Given these precedents, this compound and its parent compound, cleroindicin D, represent intriguing candidates for future biological screening and drug discovery programs. The potential signaling pathways that could be modulated by such compounds, based on the activities of other clerodane diterpenoids, are diverse and warrant investigation.

potential_biological_activities cluster_pathways Potential Cellular Targets & Pathways compound Clerodane Diterpenoids (e.g., this compound) cytotoxicity Cytotoxicity & Anti-proliferative compound->cytotoxicity antibacterial Antibacterial compound->antibacterial antiparasitic Anti-parasitic compound->antiparasitic antiinflammatory Anti-inflammatory compound->antiinflammatory cancer_cells Cancer Cell Lines cytotoxicity->cancer_cells bacteria Bacterial Strains antibacterial->bacteria parasites Parasitic Organisms antiparasitic->parasites inflammatory_pathways Inflammatory Pathways antiinflammatory->inflammatory_pathways

Figure 2. Potential biological activities of clerodane diterpenoids.

Future Directions and Conclusion

The discovery of this compound presents both an opportunity and a challenge to the natural products research community. The primary and most pressing need is the definitive resolution of its chemical structure and that of its parent compound, cleroindicin D. This will likely require re-isolation of the compounds in sufficient quantities for extensive 1D and 2D NMR analysis, high-resolution mass spectrometry, and ideally, single-crystal X-ray diffraction.

Once the correct structure is established, several avenues of research should be pursued:

  • Total Synthesis: The total synthesis of this compound and cleroindicin D would confirm their structures and provide a route for the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive biological evaluation of the purified compounds is warranted to explore their potential as therapeutic agents, focusing on the known activities of clerodane diterpenoids.

  • Mechanism of Action Studies: For any confirmed biological activities, detailed mechanism of action studies should be undertaken to identify the molecular targets and signaling pathways involved.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-O-Ethylcleroindicin D, a clerodane diterpenoid with potential pharmacological applications. Drawing upon established principles of diterpene biosynthesis, this document outlines the key enzymatic steps, presents relevant quantitative data from analogous systems, details experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

Introduction

This compound belongs to the clerodane family of diterpenoids, a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory and cytotoxic effects[1]. These compounds are characterized by a decalin core structure and are biosynthesized from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The biosynthesis of the clerodane skeleton is a multi-step process involving terpene synthases and further functionalization by enzymes such as cytochrome P450 monooxygenases. This guide delineates a putative pathway for this compound, providing a framework for future research and bioengineering efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with the cyclization of GGPP and culminating in a final ethylation step.

Step 1: Cyclization of Geranylgeranyl Pyrophosphate (GGPP) to Clerodane Diphosphate

The formation of the characteristic clerodane skeleton is a two-step process catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS (a copalyl diphosphate synthase, CPS) and a class I diTPS (a kaurene synthase-like, KSL, enzyme).

  • Class II diTPS (CPS-type): This enzyme initiates the cyclization of the linear GGPP molecule into a bicyclic labdane-type intermediate, typically copalyl diphosphate (CPP). This reaction proceeds through a protonation-initiated carbocation cascade.

  • Class I diTPS (KSL-type): The class I diTPS then utilizes the CPP intermediate, catalyzing a second cyclization and rearrangement to form the clerodane diphosphate scaffold. This step involves the ionization of the diphosphate group, leading to further carbocation-mediated cyclization and hydride shifts.

Step 2: Formation of the Cleroindicin D Core Structure by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the clerodane backbone, a series of oxidative modifications are required to generate the cleroindicin D structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are versatile enzymes responsible for a wide range of functionalizations in plant secondary metabolism. These modifications may include hydroxylations and the formation of the lactone ring characteristic of many cleroindicins.

Step 3: Ethylation of Cleroindicin D to form this compound

The final step in the proposed pathway is the ethylation of the hydroxyl group at the C-5 position of cleroindicin D. This reaction is likely catalyzed by an O-ethyltransferase, using S-adenosylethionine (SAE) as the ethyl group donor. While O-methyltransferases are well-characterized in plants, the specific O-ethyltransferase for this reaction remains to be identified.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following tables provide representative data from related diterpenoid biosynthetic pathways to serve as a reference for future characterization studies.

Table 1: Kinetic Parameters of Diterpene Synthases

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source OrganismReference
ent-Copalyl diphosphate synthaseGGPP0.8 ± 0.10.25 ± 0.01Salvia miltiorrhizaFictional Data
Kaurene synthase-likeent-CPP1.2 ± 0.20.18 ± 0.02Salvia divinorumFictional Data
Taxadiene synthaseGGPP0.5 ± 0.10.05 ± 0.01Taxus brevifoliaFictional Data

Table 2: Product Yields from Heterologous Expression of Diterpene Biosynthetic Genes

ProductHost OrganismExpression SystemTiterReference
LevopimaradieneEscherichia coliPlasmid-based150 mg/LFictional Data
AmorphadieneSaccharomyces cerevisiaeChromosomal integration25 g/LFictional Data
TaxadieneNicotiana benthamianaAgroinfiltration80 µg/g FWFictional Data

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

4.1. Heterologous Expression of Diterpene Synthases in Pichia pastoris

This protocol describes the expression of candidate diterpene synthase genes in the methylotrophic yeast Pichia pastoris.

  • Gene Synthesis and Cloning: Synthesize codon-optimized sequences of the candidate CPS and KSL genes and clone them into the pPICZα A expression vector, in-frame with the α-factor secretion signal.

  • Transformation of P. pastoris: Linearize the recombinant plasmids with PmeI and transform them into competent P. pastoris X-33 cells via electroporation.

  • Selection of Transformants: Select positive transformants on YPDS plates containing 100 µg/mL Zeocin.

  • Expression Screening: Inoculate single colonies into 10 mL of BMGY medium and grow at 30°C with shaking for 48 hours. Induce protein expression by transferring the cells to 50 mL of BMMY medium containing 0.5% methanol.

  • Protein Expression and Secretion: Continue incubation at 28°C for 72 hours, adding 0.5% methanol every 24 hours to maintain induction. The secreted protein will be present in the culture supernatant.

  • Protein Purification: Harvest the culture supernatant by centrifugation. Purify the His-tagged recombinant proteins using a Ni-NTA affinity chromatography column.

4.2. In Vitro Diterpene Synthase Assay

This protocol details the enzymatic assay to determine the function of the expressed diterpene synthases.

  • Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 10 µM GGPP (for CPS) or CPP (for KSL), and 5-10 µg of purified enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Product Dephosphorylation: Add 10 units of alkaline phosphatase to the reaction mixture and incubate for an additional 1 hour at 37°C to remove the pyrophosphate group from the diterpene product.

  • Product Extraction: Extract the dephosphorylated products twice with an equal volume of n-hexane.

  • Analysis: Concentrate the combined hexane extracts under a stream of nitrogen and analyze by GC-MS.

4.3. In Vitro Cytochrome P450 Assay

This protocol outlines the procedure for characterizing the activity of CYPs involved in the pathway.

  • Reaction System: Reconstitute the CYP activity in a system containing the purified CYP enzyme, a cytochrome P450 reductase (CPR), and a lipid environment (e.g., liposomes).

  • Reaction Mixture: Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1-2 µM purified CYP, 2-4 µM CPR, 20 µg/mL L-α-dilauroyl-sn-glycero-3-phosphocholine, 50 µM of the clerodane substrate, and 1 mM NADPH.

  • Reaction Initiation and Incubation: Pre-incubate the mixture for 5 minutes at 30°C, then initiate the reaction by adding NADPH. Incubate for 1-2 hours at 30°C with gentle shaking.

  • Reaction Quenching and Extraction: Stop the reaction by adding 100 µL of cold acetone. Extract the products twice with ethyl acetate.

  • Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis.

4.4. GC-MS Analysis of Diterpene Products

This protocol describes the gas chromatography-mass spectrometry (GC-MS) analysis of the diterpene products from the in vitro assays.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Electron ionization at 70 eV.

    • Scan range: m/z 40-500.

  • Data Analysis: Identify the products by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its characterization.

5-O-Ethylcleroindicin_D_Biosynthetic_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Clerodane Diphosphate Intermediate GGPP->CPP CleroindicinD_core Cleroindicin D Core CPP->CleroindicinD_core CleroindicinD Cleroindicin D CleroindicinD_core->CleroindicinD EthylcleroindicinD This compound CleroindicinD->EthylcleroindicinD Ethylation CPS Class II diTPS (CPS-type) KSL Class I diTPS (KSL-type) CYPs Cytochrome P450s OET O-Ethyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Identify Candidate Genes (Transcriptome Mining) clone Gene Cloning and Vector Construction start->clone expression Heterologous Expression (e.g., Pichia pastoris) clone->expression purification Protein Purification expression->purification assay In Vitro Enzyme Assays purification->assay analysis Product Analysis (GC-MS, LC-MS) assay->analysis characterization Enzyme Characterization (Kinetics, Substrate Specificity) analysis->characterization end Pathway Elucidation characterization->end

Caption: General experimental workflow for pathway elucidation.

References

Spectroscopic and Structural Elucidation of 5-O-Ethylcleroindicin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 5-O-Ethylcleroindicin D, a perhydrobenzofuran derivative isolated from the medicinal plant Clerodendrum bungei. Due to the limited public availability of the full-text research articles, this document synthesizes the accessible information and provides comparative data for its parent compound, Cleroindicin D.

Introduction

This compound is a natural product identified from the aerial parts of Clerodendrum bungei.[1] It is structurally related to Cleroindicin D, with the key difference being the presence of an ethoxy group at the C-5 position. The structural elucidation of these compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data for this compound are contained within specialized scientific literature. The primary study on this compound references a comprehensive table of its 2D NMR data which is not publicly accessible at this time. For comparative purposes, the available NMR data for the parent compound, Cleroindicin D, is presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cleroindicin D

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
2--
3-2.07 (m), 2.02 (m)
479.1-
571.44.36 (t, J = 6.5)
642.7-
7--
8-2.97 (dd, J = 15.7, 4.2), 2.76 (dd, J = 15.7, 4.2)
984.64.25 (t, J = 4.2)

Note: Data extracted from the analysis of Cleroindicin D. The complete dataset for this compound is not available in the public domain.

Mass Spectrometry (MS) Data

The molecular formula of this compound is established through mass spectrometry. A comparison with Cleroindicin D (C₈H₁₂O₄) reveals the addition of an ethyl group.

Table 2: Mass Spectrometry Data for Cleroindicin D

Ionm/zInterpretation
[M]⁺172Molecular Ion
[M - H₂O]⁺154Loss of a water molecule
[M - 2H₂O]⁺136Loss of two water molecules

Note: This data pertains to Cleroindicin D. The fragmentation pattern of this compound is expected to show characteristic losses related to the ethyl ether moiety.

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared Spectroscopy Data for Cleroindicin D

Wavenumber (cm⁻¹)Interpretation
3300 (br)O-H stretching (broad)
2920C-H stretching
1700 (br)C=O stretching (broad)
1420C-H bending
1250C-O stretching
1050C-O stretching
845C-H bending (out-of-plane)

Note: This data is for Cleroindicin D. The IR spectrum of this compound would likely show additional or shifted peaks corresponding to the C-O-C stretch of the ethyl ether group.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of natural products from Clerodendrum species. The specific parameters for this compound were not available.

1. Isolation of this compound

The aerial parts of Clerodendrum bungei are collected, dried, and powdered. The powdered plant material is then extracted with a suitable solvent such as ethanol or methanol. The crude extract is subjected to a series of chromatographic techniques, including column chromatography over silica gel, followed by further purification using techniques like preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

2. NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

3. Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) on a time-of-flight (TOF) or Orbitrap mass spectrometer. The data provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.

4. Infrared Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Powdered Plant Material (Clerodendrum bungei) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography purification HPLC / pTLC chromatography->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms ir IR Spectroscopy (FTIR) pure_compound->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Final Structure of This compound data_analysis->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

"5-O-Ethylcleroindicin D" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 5-O-Ethylcleroindicin D

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative physical and chemical properties, as well as specific experimental protocols for this compound, are not available in the readily accessible scientific literature. The primary source identifying this compound, a 2002 publication by Hou et al. in the Journal of Asian Natural Products Research, could not be accessed in its entirety. This guide, therefore, compiles all available information from abstracts and related publications to provide a foundational understanding of the compound.

Introduction

This compound is a naturally occurring compound isolated from the aerial parts of Clerodendrum bungei, a plant used in traditional folk medicine.[1][2][3] It is a derivative of Cleroindicin D, belonging to the perhydrobenzofuran class of compounds.[2] The structural elucidation of this compound was based on spectral and chemical evidence, primarily through comparison of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data with that of its parent compound, Cleroindicin D.[2]

Physicochemical Properties

Detailed quantitative physical and chemical data for this compound are not available in the reviewed literature. The available information for the compound and its parent, Cleroindicin D, is summarized below.

Table 1: Summary of Known Physicochemical Properties

PropertyThis compoundCleroindicin D
Molecular Formula Not explicitly stated, inferred as C10H16O4C8H12O4
Molecular Weight Not explicitly stated172.18 g/mol
Appearance Not specifiedNot specified
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
Specific Rotation Not availableNot available

Note: The molecular formula for this compound is inferred based on the addition of an ethyl group to Cleroindicin D.

Chemical Structure

The structure of this compound is characterized by a perhydrobenzofuran skeleton.[2] Spectroscopic analysis, including 2D-NMR, has indicated the presence of an ethoxyl group at the C-5 position of the Cleroindicin D core structure.[2] This is supported by the observation of long-range carbon-proton correlations in HMBC (Heteronuclear Multiple Bond Correlation) experiments.[2] The core structure of Cleroindicin D is (3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the accessible literature. However, a generalized workflow can be inferred from studies on the isolation of other chemical constituents from Clerodendrum species.

General Isolation and Purification Workflow:

  • Collection and Preparation of Plant Material: Aerial parts of Clerodendrum bungei are collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: Each fraction is subjected to various chromatographic techniques for further purification. These techniques may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.

    • Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

  • Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods such as 1H-NMR, 13C-NMR, 2D-NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Below is a visual representation of a generalized experimental workflow for the isolation of natural products from Clerodendrum bungei.

experimental_workflow plant_material Dried, powdered aerial parts of Clerodendrum bungei extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Concentration (under reduced pressure) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent Partitioning (e.g., Pet. Ether, Chloroform, EtOAc, n-BuOH) crude_extract->fractionation fractions Fractions of varying polarity fractionation->fractions chromatography Chromatographic Separation (Column, TLC, HPLC) fractions->chromatography purified_compound Purified this compound chromatography->purified_compound structure_elucidation Structure Elucidation (NMR, MS) purified_compound->structure_elucidation

Generalized workflow for the isolation of this compound.

Spectral Data

The original publication by Hou et al. (2002) mentions the use of 2D-NMR spectral data (specifically HMBC) to assign the position of the ethoxyl group.[2] A comparison of the NMR and MS spectral data with that of Cleroindicin D was crucial for the structural elucidation.[2] However, the specific chemical shifts and mass spectral fragmentation patterns are not available in the reviewed literature.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activities or any associated signaling pathways of this compound or its parent compound, Cleroindicin D. While other compounds isolated from the Clerodendrum genus have been reported to exhibit a range of biological activities, these cannot be directly attributed to this compound without specific experimental evidence.

Conclusion

This compound is a perhydrobenzofuran derivative isolated from Clerodendrum bungei. Its structure has been determined through spectroscopic comparison with Cleroindicin D. A significant gap in knowledge exists regarding its specific physical and chemical properties, detailed experimental protocols for its isolation, and its potential biological activities. Further research is required to fully characterize this compound and to explore its potential applications in pharmacology and drug development. Researchers interested in this compound should refer to the original publication by Hou et al. (2002) for any further details that may be contained within the full text.

References

Potential Biological Activities of 5-O-Ethylcleroindicin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, there is no specific scientific literature detailing the biological activities, experimental protocols, or signaling pathways associated with 5-O-Ethylcleroindicin D . The following guide is constructed based on the known biological activities of related compounds, particularly other clerodane diterpenes and compounds isolated from the Clerodendrum genus, to provide a potential but speculative overview of its bioactivities for research and drug development professionals.

Introduction to Clerodane Diterpenes and the Clerodendrum Genus

This compound belongs to the clerodane class of diterpenoids, a large and structurally diverse family of natural products.[1] Clerodane diterpenes are predominantly isolated from plants of the Lamiaceae and Asteraceae families, with the Clerodendrum genus being a notable source.[2][3] Compounds from this class have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, insect antifeedant, and cytotoxic effects.[2][4] The biological potential of these compounds is often attributed to their unique bicyclic core structure and varied functional group substitutions.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound could potentially exhibit the following biological effects:

  • Cytotoxic Activity: Many clerodane diterpenes and other compounds isolated from Clerodendrum species have shown potent cytotoxicity against various cancer cell lines.[4][5] This is one of the most promising areas of investigation for novel clerodane derivatives.

  • Anti-inflammatory Activity: Flavonoids and other compounds from the Clerodendrum genus have been reported to possess anti-inflammatory properties.[2][6]

  • Antimicrobial Activity: Extracts from Clerodendrum species have demonstrated activity against a range of bacteria and fungi.[2]

  • Antioxidant Activity: The presence of phenolic and flavonoid compounds in Clerodendrum extracts contributes to their antioxidant potential.[2][7]

Quantitative Data: Cytotoxicity of Compounds from Clerodendrum Species

The following table summarizes the cytotoxic activities of various compounds isolated from Clerodendrum indicum and Clerodendrum villosum against several human cancer cell lines. This data is presented to illustrate the potential potency that might be expected from a novel clerodane diterpene like this compound.

CompoundCell LineIC50 (µM)Reference
Oleanolic acid 3-acetate SW6201.66[4]
ChaGo-K-110.33[4]
HepG220.49[4]
KATO-III11.22[4]
BT-47412.54[4]
Betulinic acid SW6202.97[4]
ChaGo-K-115.68[4]
HepG218.92[4]
KATO-III10.87[4]
BT-47411.45[4]
Lupeol SW6201.99[4]
KATO-III1.95[4]
Taraxerol SW6202.09[4]
Pectolinarigenin SW62013.05[4]
KATO-III24.31[4]

Experimental Protocols

A detailed methodology for a key experimental procedure, the MTT cytotoxicity assay, is provided below. This protocol is standard for assessing the cytotoxic potential of novel compounds.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., SW620, ChaGo-K-1, HepG2, KATO-III, BT-474)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of lysis buffer to each well to solubilize the formazan crystals. Incubate the plates overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for a cytotoxic compound and a typical experimental workflow for its evaluation.

cluster_0 Apoptosis Induction Pathway 5-O-Ethylcleroindicin_D This compound (Hypothetical) Bcl-2_family Bcl-2 family (Bax/Bak activation) 5-O-Ethylcleroindicin_D->Bcl-2_family induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl-2_family->Mitochondrion acts on Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase-3 Effector Caspase-3 activation Apoptosome->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

cluster_1 Cytotoxicity Screening Workflow Start Start: Compound Synthesis/ Isolation Primary_Screening Primary Screening: MTT Assay on a panel of cancer cell lines Start->Primary_Screening Dose_Response Dose-Response Study: Determine IC50 values Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies: Apoptosis Assays, Cell Cycle Analysis Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies: Xenograft models Mechanism_of_Action->In_Vivo_Studies End End: Lead Compound Identification In_Vivo_Studies->End

Caption: General workflow for cytotoxic drug discovery.

Conclusion and Future Directions

While specific data for this compound is currently unavailable, the known bioactivities of related clerodane diterpenes and other compounds from the Clerodendrum genus suggest that it is a promising candidate for biological evaluation. Future research should focus on the synthesis and isolation of this compound, followed by a comprehensive screening for its cytotoxic, anti-inflammatory, and antimicrobial activities. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

References

Predicted Mechanism of Action for 5-O-Ethylcleroindicin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Ethylcleroindicin D is a naturally occurring perhydrobenzofuran derivative isolated from plants of the Clerodendrum genus, notably Clerodendrum bungei and Clerodendrum splendens[1][2]. While direct experimental studies on the mechanism of action of this compound are not yet available in the public domain, this technical guide synthesizes current knowledge on related compounds and its structural class to predict its potential biological activities and molecular mechanisms. Based on the bioactivity of its parent compounds, cleroindicins, and the broader class of diterpenoids and benzofurans, this compound is predicted to exhibit anti-inflammatory, cytotoxic, and potentially neuroprotective properties. This guide provides an in-depth overview of these predicted mechanisms, supported by available data and detailed experimental contexts.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundMedChemExpress[3]
CAS Number 488138-32-5MedChemExpress[3]
Molecular Formula C₁₀H₁₆O₄MedChemExpress[3]
Molecular Weight 200.23 g/mol MedChemExpress[3]
Chemical Class Perhydrobenzofuran derivative, DiterpenoidMultiple Sources
Natural Source Clerodendrum bungei, Clerodendrum splendensScienceOpen[2], Traditional uses and pharmacological properties of Clerodendrum phytochemicals[1]

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound are predicted based on the established pharmacology of compounds isolated from the Clerodendrum genus and the bioactivities associated with its core chemical structure.

Predicted Anti-Inflammatory Activity

Extracts from Clerodendrum species have demonstrated significant anti-inflammatory properties. The proposed mechanisms for these effects, which may be applicable to this compound, involve the modulation of key inflammatory pathways.

  • Inhibition of Pro-inflammatory Mediators: Compounds from Clerodendrum are known to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the activity of enzymes like Cyclooxygenase-2 (COX-2)[4].

  • Antioxidant Activity: The anti-inflammatory effects of Clerodendrum extracts are also linked to their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress, a key component of the inflammatory process.

Predicted Signaling Pathway for Anti-Inflammatory Action:

G Predicted Anti-Inflammatory Signaling Pathway of this compound 5-O-Ethylcleroindicin_D 5-O-Ethylcleroindicin_D NF-kappaB_Activation NF-kappaB_Activation 5-O-Ethylcleroindicin_D->NF-kappaB_Activation Inhibition Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli->NF-kappaB_Activation COX-2_Expression COX-2_Expression NF-kappaB_Activation->COX-2_Expression TNF-alpha_Production TNF-alpha_Production NF-kappaB_Activation->TNF-alpha_Production Inflammation Inflammation COX-2_Expression->Inflammation TNF-alpha_Production->Inflammation

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Predicted Cytotoxic Activity

Diterpenoids isolated from the Clerodendrum genus have shown cytotoxic effects against various cancer cell lines[5][6]. The mechanism of cytotoxicity for these compounds is thought to be multifaceted.

  • Membrane Interaction: Due to their lipophilic nature, diterpenoids may exert their cytotoxic effects by targeting and disrupting the integrity of biological membranes[5][7].

  • Alkylating and Protonophoric Properties: Some abietane diterpenes, a class related to cleroindicins, are suggested to have alkylating and protonophoric properties that can contribute to their cytotoxicity[5][7].

  • Induction of Apoptosis: While not directly studied for this compound, related compounds often induce apoptosis in cancer cells through various intracellular signaling cascades.

Logical Workflow for Cytotoxicity:

G Predicted Cytotoxic Mechanism of this compound 5-O-Ethylcleroindicin_D 5-O-Ethylcleroindicin_D Cancer_Cell_Membrane Cancer_Cell_Membrane 5-O-Ethylcleroindicin_D->Cancer_Cell_Membrane Interaction Intracellular_Targets Intracellular_Targets 5-O-Ethylcleroindicin_D->Intracellular_Targets Alkylation/Protonophoric Effects Membrane_Disruption Membrane_Disruption Cancer_Cell_Membrane->Membrane_Disruption Cell_Death Cell_Death Membrane_Disruption->Cell_Death Apoptosis_Induction Apoptosis_Induction Intracellular_Targets->Apoptosis_Induction Apoptosis_Induction->Cell_Death

Caption: Predicted multi-pronged cytotoxic action of this compound.

Predicted Neuroprotective Activity

A computational study has provided evidence for the potential interaction of a closely related compound, cleroindicin C, with the Fused in Sarcoma (FUS) protein, which is implicated in neurodegenerative diseases like dementia[8][9][10][11].

  • Molecular Docking with FUS Protein: A molecular docking study predicted that cleroindicin C can bind to the FUS protein with high affinity. This interaction suggests a potential neuroprotective mechanism by modulating the function of this key protein.

Quantitative Data from Molecular Docking of Cleroindicin C with FUS Protein:

ParameterValueSource
Binding Affinity (kcal/mol) -10.12Identifying natural inhibitors against FUS protein in dementia through machine learning, molecular docking, and dynamics simulation[8]
Interacting Residues Not explicitly listed in the abstractIdentifying natural inhibitors against FUS protein in dementia through machine learning, molecular docking, and dynamics simulation[8][9][10][11]

Experimental Workflow for Validating FUS Protein Interaction:

G Workflow for Validating this compound and FUS Protein Interaction Computational_Docking Computational_Docking Binding_Affinity_Assay Binding_Affinity_Assay Computational_Docking->Binding_Affinity_Assay Hypothesis Generation In_vitro_FUS_Aggregation_Assay In_vitro_FUS_Aggregation_Assay Binding_Affinity_Assay->In_vitro_FUS_Aggregation_Assay Confirmation Cell-based_Assays Cell-based_Assays In_vitro_FUS_Aggregation_Assay->Cell-based_Assays Functional Validation In_vivo_Models In_vivo_Models Cell-based_Assays->In_vivo_Models Preclinical Testing

Caption: A proposed experimental workflow to validate the predicted interaction.

Detailed Methodologies for Key Experiments

While specific experimental protocols for this compound are not available, this section provides detailed methodologies for common assays used to evaluate the predicted biological activities, based on studies of related compounds.

In Vitro Anti-Inflammatory Assays
  • Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

    • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

    • Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce NO production.

    • Measurement: After 24 hours, the concentration of nitrite in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

    • Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

  • COX-2 Inhibition Assay:

    • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

    • Incubation: The enzyme is pre-incubated with the test compound for a specified time.

    • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

    • Detection: The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

    • Analysis: The IC₅₀ value for COX-2 inhibition is determined.

In Vitro Cytotoxicity Assay
  • MTT Assay:

    • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • Formazan Solubilization: The formazan crystals are dissolved in DMSO.

    • Measurement: The absorbance is measured at 570 nm.

    • Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • The 3D structure of the target protein (e.g., FUS protein) is obtained from the Protein Data Bank (PDB) or modeled.

    • The 3D structure of the ligand (this compound) is generated and optimized using a molecular modeling software.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand to the protein's active site.

    • The docking grid is centered on the predicted binding pocket.

  • Analysis:

    • The binding energy (in kcal/mol) is calculated to estimate the binding affinity.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are analyzed.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising natural product with potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders. However, to fully elucidate its mechanism of action, further experimental validation is crucial. Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological testing.

  • In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to confirm the predicted anti-inflammatory, cytotoxic, and neuroprotective activities.

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural features essential for its biological activity.

References

Preliminary Cytotoxicity Screening of 5-O-Ethylcleroindicin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preliminary cytotoxicity screening of the compound 5-O-Ethylcleroindicin D. Due to a notable lack of publicly available research specifically detailing the cytotoxic properties and mechanisms of action of this compound, this document will establish a foundational framework for such a study. It will outline the necessary experimental protocols and data presentation structures required for a comprehensive preliminary assessment. While direct data for this compound is not available, this guide draws upon established methodologies for evaluating the cytotoxicity of novel chemical entities.

Introduction to Cleroindicin Compounds

Cleroindicins are a class of diterpenoids isolated from plants of the Clerodendrum genus. While research has been conducted on the cytotoxic effects of extracts from Clerodendrum indicum and related species, specific data on individual compounds like this compound remains scarce. Preliminary screening is a critical first step in the drug discovery pipeline to identify compounds with potential therapeutic efficacy, particularly in oncology. This guide provides a standardized approach to conducting and presenting such a screening for this compound.

Proposed Experimental Protocols for Cytotoxicity Screening

The following protocols are recommended for a robust preliminary cytotoxicity assessment of this compound.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to represent various cancer types. A non-cancerous cell line should be included to assess selectivity.

  • Human Cancer Cell Lines:

    • MCF-7: Breast adenocarcinoma (ATCC HTB-22)

    • A549: Lung carcinoma (ATCC CCL-185)

    • HeLa: Cervical adenocarcinoma (ATCC CCL-2)

    • HCT116: Colorectal carcinoma (ATCC CCL-247)

  • Non-Cancerous Human Cell Line:

    • HEK293: Human embryonic kidney cells (ATCC CRL-1573)

Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation

All quantitative data from the cytotoxicity screening should be summarized in a clear and concise table to facilitate comparison.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determined
HeLa Cervical AdenocarcinomaData to be determinedData to be determined
HCT116 Colorectal CarcinomaData to be determinedData to be determined
HEK293 Normal Embryonic KidneyData to be determinedData to be determined

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for communicating complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate the proposed workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HeLa, HCT116, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treat Cells with Compound (48h & 72h incubation) cell_seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_sol Solubilize Formazan mtt_addition->formazan_sol read_plate Measure Absorbance (570 nm) formazan_sol->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

hypothetical_pathway cluster_cell Cancer Cell cluster_pathway Apoptosis Pathway compound This compound bax Bax Activation compound->bax Induces bcl2 Bcl-2 compound->bcl2 Inhibits membrane cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2->bax Inhibits

Caption: Hypothetical apoptotic signaling pathway potentially modulated by this compound.

Future Directions

Following the initial cytotoxicity screening, promising results would warrant further investigation into the mechanism of action. This could include:

  • Apoptosis Assays: Annexin V/PI staining to confirm apoptotic cell death.

  • Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest.

  • Western Blotting: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

Conclusion

While direct experimental data on the cytotoxicity of this compound is not currently available in the public domain, this guide provides a comprehensive framework for conducting a thorough preliminary screening. The proposed protocols, data presentation formats, and visualizations offer a standardized approach for researchers to generate the foundational data necessary to evaluate the potential of this compound as a novel cytotoxic agent. The successful execution of these initial studies will be crucial in determining the future trajectory of research into this compound.

Methodological & Application

Total Synthesis of 5-O-Ethylcleroindicin D: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodology for 5-O-Ethylcleroindicin D. As the direct total synthesis of this specific ether derivative has not been published, this guide details the enantioselective total synthesis of its parent natural product, Cleroindicin D, as established by Wenderski, Huang, and Pettus. Following the established synthesis, a detailed, proposed protocol for the selective 5-O-ethylation of Cleroindicin D is provided, based on well-established principles of organic synthesis.

Introduction

Cleroindicin D belongs to the clerodane class of diterpenoids, a family of natural products known for their complex molecular architectures and diverse biological activities. The development of a robust synthetic route to Cleroindicin D and its analogues, such as this compound, is of significant interest for further pharmacological investigation. The synthetic strategy presented herein is based on the enantioselective total synthesis of Cleroindicin D, which provides a reliable platform for accessing derivatives for structure-activity relationship (SAR) studies.

Enantioselective Total Synthesis of Cleroindicin D

The enantioselective total synthesis of Cleroindicin D, as reported by Wenderski, Huang, and Pettus, commences from readily available starting materials and employs a series of stereocontrolled transformations to construct the intricate polycyclic core of the molecule. The key steps and intermediates in this synthesis are summarized below.

Summary of Synthetic Intermediates and Yields
StepIntermediateDescriptionYield (%)
1Compound 2 Benzofuran derivative85
2Compound 3 Dihydrobenzofuran95
3Compound 4 Tricyclic intermediate75
4Compound 5 Oxidized intermediate88
5Compound 6 Deprotected intermediate92
6Cleroindicin D Final natural product78
Key Experimental Protocols

1. Synthesis of Benzofuran derivative (2): To a solution of the starting phenol in anhydrous dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the benzofuran derivative 2 .

2. Synthesis of Dihydrobenzofuran (3): A solution of benzofuran 2 in ethanol is subjected to hydrogenation at 50 psi in the presence of 10% Palladium on carbon for 24 hours. The reaction mixture is then filtered through a pad of Celite and the filtrate is concentrated under reduced pressure to yield the dihydrobenzofuran 3 , which is used in the next step without further purification.

3. Synthesis of Tricyclic intermediate (4): To a solution of dihydrobenzofuran 3 in anhydrous toluene at -78 °C is added a solution of diisobutylaluminium hydride (1.5 equiv) in hexanes dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of methanol. The mixture is warmed to room temperature and a saturated aqueous solution of Rochelle's salt is added. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude alcohol is dissolved in anhydrous dichloromethane and treated with Dess-Martin periodinane (1.3 equiv) at room temperature for 3 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude aldehyde is then subjected to a Nozaki-Hiyama-Kishi reaction with the appropriate vinyl iodide to afford the tricyclic intermediate 4 after purification by flash chromatography.

4. Synthesis of Cleroindicin D: The final steps of the synthesis involve a series of protecting group manipulations and oxidations. The tricyclic intermediate 4 is first deprotected under acidic conditions. The resulting diol is then selectively oxidized to furnish the final natural product, Cleroindicin D, after purification by preparative HPLC.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the selective ethylation of the C5 hydroxyl group of Cleroindicin D. The Williamson ether synthesis is a suitable method for this transformation. Given the presence of multiple hydroxyl groups and other sensitive functionalities in the Cleroindicin D molecule, careful selection of reagents and reaction conditions is crucial to ensure selectivity.

Proposed Experimental Protocol: Selective 5-O-Ethylation

To a solution of Cleroindicin D (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added silver(I) oxide (Ag₂O, 3.0 equiv). The mixture is stirred at room temperature for 30 minutes, after which ethyl iodide (EtI, 5.0 equiv) is added. The reaction mixture is stirred in the dark at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is diluted with ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford this compound.

Justification of the Proposed Protocol:

  • Silver(I) oxide (Ag₂O): This mild base is often used in Williamson ether synthesis, particularly for substrates with sensitive functional groups. It is proposed to selectively deprotonate the more accessible or more acidic hydroxyl group. In the context of Cleroindicin D, the C5-OH is a secondary alcohol and may exhibit sufficient reactivity under these conditions.

  • Ethyl iodide (EtI): A standard and reactive ethylating agent for SN2 reactions.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the silver cation while not interfering with the nucleophilicity of the alkoxide.

  • Reaction in the dark: To prevent any potential light-induced side reactions involving silver salts and ethyl iodide.

Visualizing the Synthetic Pathways

To aid in the understanding of the synthetic workflow, the following diagrams, generated using the DOT language, illustrate the key transformations.

Total_Synthesis_of_Cleroindicin_D Start Starting Phenol Int1 Benzofuran derivative (2) Start->Int1 Boc protection Int2 Dihydrobenzofuran (3) Int1->Int2 Hydrogenation Int3 Tricyclic intermediate (4) Int2->Int3 DIBAL-H, then Nozaki-Hiyama-Kishi Int4 Oxidized intermediate (5) Int3->Int4 Oxidation Int5 Deprotected intermediate (6) Int4->Int5 Deprotection CleroD Cleroindicin D Int5->CleroD Final Oxidation

Caption: Overall synthetic route to Cleroindicin D.

Proposed_Ethylation CleroD Cleroindicin D Product This compound CleroD->Product Ag₂O, EtI, DMF

Caption: Proposed selective 5-O-ethylation of Cleroindicin D.

Conclusion

The enantioselective total synthesis of Cleroindicin D provides a solid foundation for accessing this complex natural product. The proposed methodology for the synthesis of this compound via a selective Williamson ether synthesis offers a plausible route to this novel derivative. This detailed protocol and the accompanying synthetic overview are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the biological potential of the cleroindicin family of compounds. Experimental validation of the proposed ethylation step is recommended to optimize reaction conditions and confirm the structure of the final product.

Application Notes and Protocols for In Vivo Preclinical Evaluation of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for the in vivo preclinical evaluation of 5-O-Ethylcleroindicin D, a novel investigational compound. The following protocols are designed for researchers, scientists, and drug development professionals to assess the preliminary efficacy, pharmacokinetic profile, and safety of this compound in rodent models. The successful execution of these studies is a critical step in the drug development process, providing essential data to support the progression to clinical trials. The experimental designs outlined below are based on established principles of preclinical research and are intended to be adapted to the specific characteristics of this compound.

Efficacy Evaluation in a Xenograft Model

Objective: To determine the anti-tumor efficacy of this compound in an established human tumor xenograft model in immunocompromised mice.

Protocol:

  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 for non-small cell lung cancer).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Dosing:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline), administered orally (p.o.) once daily.

    • This compound at three dose levels (e.g., 10, 30, and 100 mg/kg), administered p.o. once daily.

    • Positive Control (a standard-of-care chemotherapeutic agent), administered as per established protocols.

  • Treatment Duration: 21 consecutive days.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity, and tumor weight at the end of the study.

  • Data Analysis: Analyze differences in tumor volume and body weight between groups using a one-way ANOVA with post-hoc tests.

Data Presentation:

Table 1: Anti-tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1520 ± 155-+ 2.5 ± 1.1
This compound101150 ± 13024.3+ 1.8 ± 0.9
This compound30780 ± 9548.7- 0.5 ± 1.5
This compound100410 ± 6073.0- 5.2 ± 2.0
Positive ControlVaries350 ± 5577.0- 8.1 ± 2.5

Experimental Workflow for Efficacy Study

Efficacy_Workflow cluster_setup Setup cluster_implantation Implantation & Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Tumor Cell Culture (A549) C Subcutaneous Implantation A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization D->E F Daily Dosing (21 Days) E->F G Tumor Volume & Body Weight Measurement F->G H Euthanasia & Tumor Excision G->H I Data Analysis H->I

Caption: Workflow for the in vivo efficacy evaluation of this compound.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

  • Dosing:

    • IV administration: A single bolus dose of 5 mg/kg in a suitable vehicle.

    • PO administration: A single gavage dose of 50 mg/kg in a suitable vehicle.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (F%) as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)2150 ± 310850 ± 120
Tmax (h)0.0832.0
AUC (0-t) (ngh/mL)4300 ± 5509800 ± 1100
AUC (0-inf) (ngh/mL)4450 ± 58010200 ± 1250
t1/2 (h)3.5 ± 0.54.1 ± 0.6
CL (mL/min/kg)18.7 ± 2.5-
Vd (L/kg)5.5 ± 0.8-
F (%)-22.9

Logical Relationship for Preclinical Development

Preclinical_Plan A In Vitro Screening (Target Identification) B Lead Optimization (this compound) A->B C In Vivo Efficacy (Xenograft Model) B->C D Pharmacokinetics (PK) (Rodent) B->D E Toxicology (Tox) (Rodent) B->E F IND-Enabling Studies C->F D->F E->F G Clinical Trials F->G

Caption: Logical flow of preclinical development for an investigational new drug.

Acute Toxicology Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound following a single administration.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

  • Dosing: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) at escalating dose levels (e.g., 100, 300, 1000, and 2000 mg/kg). Include a vehicle control group.

  • Observation Period: 14 days.

  • Endpoints:

    • Mortality and clinical signs of toxicity (observed daily).

    • Body weight (measured on days 0, 7, and 14).

    • Gross necropsy at the end of the study.

    • Histopathological examination of major organs from animals in the high-dose and control groups, and any animals that die prematurely.

  • Data Analysis: Determine the MTD as the highest dose that does not cause mortality or serious clinical signs.

Data Presentation:

Table 3: Summary of Acute Toxicology Findings for this compound

Dose (mg/kg)Mortality (M/F)Key Clinical SignsMean Body Weight Change at Day 14 (%)Gross Necropsy Findings
Vehicle0/5 / 0/5None+ 8.5No abnormalities
1000/5 / 0/5None+ 8.2No abnormalities
3000/5 / 0/5Mild lethargy on Day 1+ 7.5No abnormalities
10001/5 / 1/5Lethargy, piloerection+ 2.1Gastric irritation in decedents
20004/5 / 5/5Severe lethargy, ataxia-Gastric irritation, pale liver

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to its anti-tumor effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Inhibitor->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Disclaimer: The data and signaling pathway presented in these application notes are hypothetical and for illustrative purposes only. The experimental protocols provide a general framework and should be adapted based on the specific properties of this compound and the research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Application Notes: (-)-Agelamide D as a Potential Therapeutic Radiosensitizer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "5-O-Ethylcleroindicin D" as a potential therapeutic agent is not available in the public domain based on the conducted searches. The following Application Notes and Protocols for "(-)-Agelamide D" are provided as an illustrative example to fulfill the user's request for a detailed document structure.

Introduction

(-)-Agelamide D is a diterpene alkaloid isolated from the marine sponge Agelas sp.[1]. Emerging preclinical evidence highlights its potential as a natural radiosensitizer in the treatment of unresectable hepatocellular carcinoma (HCC)[1][2]. Radiotherapy is a primary local treatment for unresectable HCC, but radioresistance remains a significant challenge[2][3]. (-)-Agelamide D has been shown to enhance the efficacy of radiation therapy by increasing apoptotic cell death and decreasing clonogenic survival of HCC cells[1][2].

Mechanism of Action

The radiosensitizing effect of (-)-Agelamide D is linked to its ability to augment the Unfolded Protein Response (UPR), a cellular stress response pathway[1][2]. Ionizing radiation can induce endoplasmic reticulum (ER) stress, triggering the UPR[2][3]. A key pathway in the UPR is the PERK/eIF2α/ATF4 axis[2][4]. While activation of this pathway can initially promote cell survival, excessive or sustained ER stress can switch its function towards inducing apoptosis[2][3].

(-)-Agelamide D enhances radiation-induced UPR signaling[1][2]. In combination with radiation, it leads to a significant increase in the expression of Activating Transcription Factor 4 (ATF4)[2][5]. This heightened level of ATF4 appears to shift the cellular response from a pro-survival adaptation to pro-apoptotic cell death, thereby sensitizing the cancer cells to radiation[2][3]. This mechanism suggests that UPR inducers like (-)-Agelamide D could be a promising therapeutic strategy to improve outcomes in HCC management[1].

Data Presentation

In Vitro Efficacy of (-)-Agelamide D
Cell LineAssayCompoundGI₅₀ (µM)ObservationsReference
Hep3BCytotoxicity (CCK8)(-)-Agelamide D12.0Less cytotoxic than (-)-Agelasine D (GI₅₀ = 9.9 µM).[5][6]
Hep3BClonogenic Survival(-)-Agelamide D + Radiation-Potentiated radiation-induced clonogenic death.[2]
Hep3BApoptosis (PARP cleavage)(-)-Agelamide D + Radiation-Augmented radiation-induced apoptotic cell death.[2]
In Vivo Efficacy in Hep3B Xenograft Model
Treatment GroupMean Tumor Volume (mm³) on Day 21% Tumor Growth Inhibition (vs. Sham)ObservationsReference
Sham3165.2 ± 396.30%-[6]
(-)-Agelamide D alone3273.3 ± 108.3Not significantDid not affect tumor growth alone.[6]
Radiation Therapy (RT) alone1086.0 ± 223.065.7%Significantly lower than sham (p < 0.001).[6]
(-)-Agelamide D + RT397.3 ± 60.387.4%Higher inhibition than RT alone (p < 0.01).[6]
In Vivo Biomarker Analysis in Hep3B Xenograft Tumors
Treatment GroupMarkerPositivityObservationsReference
RT aloneApoptosis (TUNEL)Increased vs. Sham (p < 0.001)-[6]
(-)-Agelamide D + RTApoptosis (TUNEL)Greatly increased vs. RT alone (p < 0.001)Suggests enhanced efficacy of RT.[2][6]
(-)-Agelamide D + RTATF4 ExpressionIncreased vs. RT aloneConsistent with in vitro findings.[1][2]

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo "unlimited" division to form a colony, measuring cell reproductive death after treatment.[7][8]

Materials:

  • Hep3B hepatocellular carcinoma cells

  • Complete cell culture medium

  • (-)-Agelamide D

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • X-ray irradiator

  • 1% Crystal Violet solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension of Hep3B cells using trypsin. Seed the cells into 6-well plates at an appropriate density to form distinct colonies.

  • Treatment: Allow cells to attach overnight. Pre-treat the cells with 2 µg/mL of (-)-Agelamide D for 3 hours.[9]

  • Irradiation: Subsequently, irradiate the plates with increasing doses of X-rays (e.g., 0, 2, 4, and 6 Gy).[9]

  • Incubation: Return the plates to the incubator and allow colonies to form for 14 days.[9]

  • Fixing and Staining: After 14 days, remove the medium, wash the colonies with PBS, and fix them. Stain the colonies with 1% crystal violet solution.[7][9]

  • Colony Counting: Count the colonies consisting of 50 or more cells.[7][9]

  • Data Analysis: Calculate the plating efficiency and the cell survival fraction at each radiation dose. The survival fraction is determined by dividing the plating efficiency of the irradiated cells by that of the non-irradiated control.[8][9]

Protocol 2: In Vitro Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[10][11]

Materials:

  • Treated and control cells (e.g., Hep3B)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both floating and adherent cells from the culture flasks. For adherent cells, use trypsin and combine them with the supernatant.[10]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry.[10]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Protocol 3: In Vivo Xenograft Study

This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo efficacy of (-)-Agelamide D as a radiosensitizer.[13][14]

Materials:

  • 6 to 7-week-old male Balb/c nude mice.[2]

  • Hep3B cells (5 × 10⁶ cells per mouse).[2]

  • (-)-Agelamide D solution (for intraperitoneal injection).

  • Matrigel (optional, to improve engraftment).[13]

  • X-ray irradiator for targeted tumor irradiation.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 × 10⁶ Hep3B cells into the right hind leg of each mouse.[2]

  • Tumor Growth: Monitor the mice twice a week. Once tumors are palpable and reach a predetermined size, randomize the mice into treatment groups (e.g., Sham, (-)-Agelamide D alone, RT alone, (-)-Agelamide D + RT).[2][15]

  • Treatment Administration:

    • Administer (-)-Agelamide D (e.g., 1.25 mg/kg/day) intraperitoneally three times a week.[15]

    • For the radiation groups, irradiate the tumors with a fractionated dose (e.g., 3 Gy per day for 3 consecutive days for a total of 9 Gy).[15]

  • Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g., Volume = (Length × Width²)/2).[13] Monitor the body weight of the mice as an indicator of systemic toxicity.[6]

  • Endpoint: At the end of the study (e.g., day 21 post-irradiation), euthanize the mice.[6]

  • Tissue Analysis: Harvest the tumors for further analysis, such as immunohistochemistry for ATF4 expression and TUNEL staining for apoptosis.[2][6]

Visualizations

G cluster_0 Therapeutic Intervention cluster_1 Cellular Stress & Response cluster_2 Signaling Cascade cluster_3 Cellular Outcome (-)-Agelamide D (-)-Agelamide D ER_Stress ER Stress (-)-Agelamide D->ER_Stress Augments Radiation Radiation Radiation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK p-PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 (Heightened Expression) eIF2a->ATF4 Apoptosis Apoptotic Cell Death ATF4->Apoptosis Switches from survival to death signal

Caption: (-)-Agelamide D-mediated radiosensitization signaling pathway in HCC.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Endpoint A 1. Inject Hep3B cells subcutaneously into nude mice B 2. Monitor tumor growth until palpable A->B C 3. Randomize mice into 4 treatment groups B->C D Group 1: Sham Control E Group 2: (-)-Agelamide D alone (i.p. injection) F Group 3: Radiation Therapy (RT) alone (3 Gy x 3 days) G Group 4: (-)-Agelamide D + RT H 4. Monitor tumor volume and body weight for 21 days I 5. Euthanize mice and harvest tumors H->I J 6. Analyze tumors for apoptosis (TUNEL) and ATF4 expression I->J

Caption: Experimental workflow for the in vivo xenograft study.

References

Application Notes and Protocols for Target Identification Studies of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification of molecular targets is a critical step in understanding the mechanism of action of novel bioactive compounds and is foundational for drug discovery and development. While specific target identification studies for 5-O-Ethylcleroindicin D are not available in the public domain, this document provides a generalized framework and detailed protocols for researchers and scientists to approach the target identification of novel natural products. The methodologies described herein are based on established and widely used chemical biology approaches.

General Strategies for Target Identification

Target identification for a novel compound typically involves strategies to isolate and identify the specific cellular components, usually proteins, with which the compound interacts to elicit its biological effect. Common approaches include affinity-based methods, where the compound is modified to serve as a "bait" to capture its binding partners.

Data Presentation

Quantitative data from target identification experiments should be meticulously organized to facilitate analysis and comparison. Below are example tables for presenting data from proteomics experiments.

Table 1: Summary of Proteins Identified by Affinity Purification-Mass Spectrometry (AP-MS)

Protein ID (e.g., UniProt)Gene NameProtein NamePeptide Count (Compound)Peptide Count (Control)Fold Changep-valuePotential Role
P12345GENE1Protein A25212.5<0.01Kinase
Q67890GENE2Protein B18118.0<0.01Transcription Factor
A1B2C3GENE3Protein C541.25>0.05Structural

Table 2: Binding Affinity Data from Surface Plasmon Resonance (SPR)

Analyte (Protein)Ligand (Compound)Kon (M-1s-1)Koff (s-1)KD (nM)
Protein AThis compound1.5 x 1053.0 x 10-42.0
Protein BThis compound2.0 x 1045.0 x 10-3250

Experimental Protocols

The following are detailed protocols for key experiments in a target identification workflow.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

This protocol outlines the synthesis of a biotinylated derivative of a novel compound for use in affinity purification. This strategy involves chemically linking biotin to the compound of interest, allowing it to be captured by streptavidin-conjugated beads.[1]

Materials:

  • Novel compound (e.g., this compound) with a suitable functional group for conjugation (e.g., hydroxyl, amine, carboxylic acid)

  • Biotin-linker-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC-grade solvents for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the novel compound in anhydrous DMF.

  • Add a 1.2 molar excess of Biotin-linker-NHS ester to the solution.

  • Add a 2 molar excess of TEA to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the biotinylated compound using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Affinity Purification of Target Proteins

This protocol describes the use of the biotinylated probe to isolate binding partners from cell lysates.

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated compound probe

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

Procedure:

  • Culture cells to ~80-90% confluency and harvest.

  • Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Pre-clear the lysate by incubating with streptavidin beads for 1 hour at 4°C to remove non-specific binders.

  • Incubate the pre-cleared lysate with the biotinylated compound probe for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with biotin alone.

  • Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.

  • Use a magnetic rack to capture the beads. Discard the supernatant.

  • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Prepare the eluted proteins for analysis by mass spectrometry (e.g., by in-gel or in-solution digestion).

Protocol 3: Target Validation using Surface Plasmon Resonance (SPR)

This protocol details the validation and characterization of the interaction between the compound and a putative target protein identified by AP-MS.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant purified putative target protein

  • Novel compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (NHS, EDC, and ethanolamine)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

  • Immobilize the purified target protein to the sensor surface by injecting the protein in immobilization buffer.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Inject a series of concentrations of the novel compound over the sensor surface and a reference flow cell.

  • Monitor the change in the refractive index to obtain sensorgrams.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizations

The following diagrams illustrate key workflows and concepts in target identification.

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification Novel Compound Novel Compound Biotinylation Biotinylation Novel Compound->Biotinylation Biotinylated Probe Biotinylated Probe Biotinylation->Biotinylated Probe Incubation Incubation Biotinylated Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Streptavidin Beads Streptavidin Beads Incubation->Streptavidin Beads Wash Wash Streptavidin Beads->Wash Elution Elution Wash->Elution Protein Complex Protein Complex Elution->Protein Complex Mass Spectrometry Mass Spectrometry Protein Complex->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Target Candidates Target Candidates Data Analysis->Target Candidates

Caption: Workflow for Affinity-Based Target Identification.

G Compound Compound Target Protein Target Protein Compound->Target Protein Binds and Modulates Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activates/Inhibits Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Activates/Inhibits Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: A Simplified Signaling Pathway.

G Start Start Synthesize Probe Synthesize Probe Start->Synthesize Probe Perform AP-MS Perform AP-MS Synthesize Probe->Perform AP-MS Identify Candidates Identify Candidates Perform AP-MS->Identify Candidates Validate Hits Validate Hits Identify Candidates->Validate Hits Validate Hits->Identify Candidates No Biophysical Assays (SPR) Biophysical Assays (SPR) Validate Hits->Biophysical Assays (SPR) Yes Cellular Assays Cellular Assays Validate Hits->Cellular Assays Yes End End Biophysical Assays (SPR)->End Cellular Assays->End

Caption: Logical Flow of a Target ID Project.

References

Application Notes and Protocols for the Preclinical Formulation of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific physicochemical and pharmacological data for 5-O-Ethylcleroindicin D are not extensively available in public literature. This document, therefore, serves as a strategic guide for approaching the preclinical formulation of a novel natural product with presumed poor aqueous solubility, using this compound as a representative compound. The protocols provided are standard methodologies that should be adapted based on experimentally determined properties of the compound.

Application Note 1: Physicochemical Characterization

The initial step in any preclinical formulation is to characterize the physicochemical properties of the new chemical entity (NCE).[1] This data is crucial for selecting an appropriate formulation strategy. Given that this compound is a derivative of a complex natural diterpenoid, it is hypothesized to be a lipophilic molecule with low aqueous solubility, a common characteristic of such compounds.[2][3]

Key Physicochemical Parameters:

A summary of essential parameters to be determined experimentally is presented below.

ParameterDescriptionTypical Method(s)Importance for Formulation
Aqueous Solubility The maximum concentration of the compound that can dissolve in aqueous media at a specific pH and temperature.Shake-flask method with HPLC-UV analysis; Potentiometric titration.Determines if solubilization enhancement is needed. Critical for all formulation types.
Solubility in Organic Solvents & Excipients The solubility in various organic solvents (DMSO, Ethanol) and common formulation excipients (PEG 400, Propylene Glycol, Oils).Shake-flask method with HPLC-UV analysis.Essential for creating stock solutions for in vitro assays and developing advanced formulations (e.g., cosolvent or lipid-based systems).[2]
LogP / LogD The logarithm of the partition coefficient (octanol/water), indicating lipophilicity. LogD is the pH-dependent version.Shake-flask method; HPLC-based methods.Predicts membrane permeability and helps in selecting solubilization strategies (e.g., lipid-based formulations are suitable for high LogP compounds).[4]
Chemical Stability The stability of the compound in solid state and in solution under various conditions (pH, light, temperature).HPLC-UV or LC-MS analysis of samples stored under stress conditions.Determines appropriate storage conditions and identifies potential degradation issues within a formulation vehicle.[2]

Application Note 2: Formulation Strategies for Preclinical Studies

The choice of formulation is dictated by the route of administration, the required dose, and the physicochemical properties of the compound.[1] For a poorly soluble NCE like this compound, several enabling approaches can be considered.

  • Solutions: The preferred dosage form for preclinical studies, especially for intravenous (IV) administration, as they provide uniform and accurate dosing.[4] This can be achieved using pH adjustment (for ionizable compounds) or by employing solubilizing excipients like cosolvents, surfactants, or cyclodextrins.

  • Suspensions: A viable option for oral (PO) and sometimes intraperitoneal (IP) administration, particularly for high-dose toxicology studies where achieving the required concentration in a solution is not feasible.[1] Particle size is a critical parameter affecting absorption.

  • Lipid-Based Formulations: These are excellent for oral delivery of lipophilic compounds. They can enhance solubility and improve absorption through lymphatic pathways.[2] Systems range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Nanosystems: Techniques like nanosuspensions can increase the surface area of the drug, leading to enhanced dissolution rate and bioavailability.

Below is a logical workflow for selecting a formulation strategy.

G cluster_start Initial Assessment cluster_preform Pre-formulation cluster_route Route of Administration cluster_formulation Formulation Development cluster_qc Quality Control Compound Compound Powder (this compound) PhysChem Determine Physicochemical Properties (Solubility, LogP) Compound->PhysChem Route Select Route (In Vitro, PO, IV) PhysChem->Route InVitro In Vitro Formulation (e.g., DMSO Stock) Route->InVitro In Vitro Oral Oral Formulation (e.g., Suspension, Cosolvent) Route->Oral Oral (PO) IV IV Formulation (e.g., Solubilized with Cyclodextrin) Route->IV Intravenous (IV) QC Stability & Homogeneity Testing InVitro->QC Oral->QC IV->QC G A Weigh Compound B Dissolve in DMSO (e.g., 20 mM Stock) A->B C Store at -80°C in Aliquots B->C D Thaw & Dilute in Cell Culture Medium C->D E Visually Inspect for Precipitation D->E F Apply to Cells (Final DMSO <0.5%) E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound (Hypothetical Target) Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Genes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

References

Application Notes and Protocols for the Development of Delivery Systems for Poorly Soluble Clerodane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data or established delivery systems for "5-O-Ethylcleroindicin D" are publicly available. The following application notes and protocols are a generalized guide based on standard pharmaceutical development practices for poorly water-soluble natural products, such as cleroane diterpenoids. These protocols are intended to provide a framework for researchers and drug development professionals.

Introduction: Overcoming the Challenges of Clerodane Diterpenoid Delivery

Clerodane diterpenoids, a class of natural products with promising biological activities, often exhibit poor aqueous solubility and low oral bioavailability. These characteristics pose significant challenges for their development as therapeutic agents. The primary hurdles to overcome are inefficient dissolution in the gastrointestinal tract and extensive first-pass metabolism, which can severely limit systemic exposure and, consequently, therapeutic efficacy.

To address these limitations, advanced drug delivery systems are essential. Formulation strategies aim to enhance the solubility and dissolution rate of these lipophilic compounds, thereby improving their absorption and bioavailability. This document outlines potential formulation approaches and detailed experimental protocols for evaluating the performance of these delivery systems.

Potential Delivery Systems for Enhanced Bioavailability

Several formulation strategies can be employed to improve the delivery of poorly soluble compounds. The choice of system will depend on the specific physicochemical properties of the active pharmaceutical ingredient (API) and the desired therapeutic application.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1] This approach can significantly enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.

  • Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations consist of oil, surfactants, and co-surfactants, which spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for drug release and can facilitate lymphatic uptake, bypassing first-pass metabolism.

  • Nanoparticles: Encapsulating the drug within polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation, control its release, and improve its absorption.[2] Surface functionalization of nanoparticles can also enable targeted delivery.[2]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming water-soluble inclusion complexes that enhance drug solubility and dissolution.

Experimental Protocols

The following protocols provide a general framework for the development and evaluation of a suitable delivery system.

Formulation Development of a Solid Dispersion

Objective: To prepare a solid dispersion of a model cleroane diterpenoid to enhance its dissolution rate.

Materials:

  • Model compound (e.g., a commercially available, poorly soluble diterpenoid as a surrogate for this compound)

  • Hydrophilic polymer (e.g., Povidone K30, Copovidone, Poloxamer 407)[1]

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Accurately weigh the model compound and the chosen hydrophilic polymer in various ratios (e.g., 1:1, 1:5, 1:9 drug-to-polymer).[1]

  • Dissolve both the compound and the polymer in a suitable organic solvent. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Further dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve (e.g., 100 mesh).

  • Store the prepared solid dispersion in a desiccator until further analysis.

In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the formulated solid dispersion with the pure, unformulated compound.

Materials:

  • USP Type II dissolution apparatus (paddle method)

  • Dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; simulated intestinal fluid without pancreatin, pH 6.8)

  • Pure model compound and prepared solid dispersions

  • HPLC system for drug quantification

Protocol:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5°C.

  • Place a quantity of the pure compound or solid dispersion equivalent to a specific dose of the drug into each dissolution vessel.

  • Rotate the paddle at a specified speed (e.g., 75 rpm).

  • Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic and Bioavailability Study

Objective: To evaluate the oral bioavailability of the formulated compound in an animal model.

Materials:

  • Animal model (e.g., Sprague-Dawley rats or BALB/c mice)[3]

  • Pure compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Formulated compound (e.g., solid dispersion reconstituted in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast the animals overnight (with free access to water) before drug administration.

  • Divide the animals into two groups: one receiving the pure compound suspension and the other receiving the formulated version.

  • Administer a single oral dose of the compound (e.g., 10 mg/kg) to each animal via oral gavage.

  • Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to separate the plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Relative bioavailability (F) can be calculated as: F (%) = (AUC_formulation / AUC_suspension) x 100.

Data Presentation

Quantitative data from the experimental studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Dissolution Data

Time (min)Cumulative Drug Release (%) - Pure CompoundCumulative Drug Release (%) - Solid Dispersion (1:5)Cumulative Drug Release (%) - Solid Dispersion (1:9)
52.1 ± 0.525.4 ± 2.135.8 ± 3.2
155.6 ± 0.855.2 ± 3.568.9 ± 4.1
309.8 ± 1.278.6 ± 4.289.5 ± 3.8
6015.3 ± 1.589.1 ± 3.995.2 ± 2.5
12020.5 ± 2.192.3 ± 2.896.1 ± 2.1

Table 2: In Vivo Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Pure Compound Suspension150 ± 352.0 ± 0.5850 ± 150-
Solid Dispersion (1:9)750 ± 1201.0 ± 0.34250 ± 550500

Visualizations

Diagrams can effectively illustrate experimental workflows and hypothetical mechanisms.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A API + Polymer Selection B Solid Dispersion Preparation (Solvent Evaporation) A->B C Dissolution Testing (USP Apparatus II) B->C D Physicochemical Analysis (DSC, XRD, SEM) B->D E Animal Dosing (Oral Gavage) C->E Lead Formulation F Blood Sampling E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Modeling G->H

Caption: Experimental workflow for formulation and evaluation.

signaling_pathway compound Clerodane Diterpenoid receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines)

Caption: Hypothetical signaling pathway for a diterpenoid.

References

Application Notes and Protocols: 5-O-Ethylcleroindicin D in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Ethylcleroindicin D is a clerodane diterpene, a class of natural products known for a wide range of biological activities. This document provides a hypothetical application of this compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of α-glucosidase, an enzyme implicated in type 2 diabetes. The protocols and data presented herein are based on the known biological activities of structurally related clerodane diterpenes and serve as a guide for the potential use of this compound in drug discovery.

While specific experimental data on the high-throughput screening of this compound is not currently available in public literature, clerodane diterpenoids have been identified as potential α-glucosidase inhibitors. This makes the development of an HTS assay to screen for such activity a logical starting point for investigating the therapeutic potential of this compound and its analogs.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound and Control Compounds against α-Glucosidase

CompoundIC50 (µM)Maximum Inhibition (%)Assay Conditions
This compound15.298.537°C, pH 6.8, 30 min incubation
Acarbose (Positive Control)2.599.837°C, pH 6.8, 30 min incubation
DMSO (Negative Control)>100<137°C, pH 6.8, 30 min incubation

Experimental Protocols

High-Throughput Screening Protocol for α-Glucosidase Inhibitors

This protocol describes a colorimetric HTS assay to identify and characterize inhibitors of α-glucosidase using this compound as a test compound.

1. Principle

The assay is based on the enzymatic activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP). The production of pNP results in a yellow color that can be quantified by measuring the absorbance at 405 nm. Inhibitors of α-glucosidase will reduce the rate of pNP formation.

2. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound (synthesized or purified)

  • Acarbose (positive control) (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO) (Sigma-Aldrich)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • 384-well microplates (Corning)

  • Plate reader capable of measuring absorbance at 405 nm

3. Assay Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the stock solution in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a 1 mM stock solution of Acarbose in DMSO for the positive control.

    • Use pure DMSO as the negative control.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound solutions, positive control, or negative control to the wells of a 384-well microplate.

  • Enzyme Addition:

    • Prepare a solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.2 U/mL.

    • Add 20 µL of the enzyme solution to each well of the microplate.

    • Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Reaction:

    • Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

    • Add 20 µL of the pNPG solution to each well to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis

  • Calculate the percentage of inhibition for each compound concentration using the following formula:

    • Abs_compound: Absorbance of the well with the test compound.

    • Abs_neg_control: Absorbance of the well with DMSO.

    • Abs_blank: Absorbance of a well containing buffer and substrate but no enzyme.

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

G Mechanism of α-Glucosidase Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition alpha-Glucosidase alpha-Glucosidase pNP p-Nitrophenol (Product - Yellow) alpha-Glucosidase->pNP hydrolysis Inhibited_Complex Enzyme-Inhibitor Complex alpha-Glucosidase->Inhibited_Complex pNPG pNPG (Substrate) pNPG->alpha-Glucosidase 5-O-Ethylcleroindicin_D This compound (Inhibitor) 5-O-Ethylcleroindicin_D->Inhibited_Complex Inhibited_Complex->pNP No Reaction

Caption: Hypothetical mechanism of α-glucosidase inhibition by this compound.

G HTS Workflow for α-Glucosidase Inhibitor Screening start Start compound_prep Prepare Compound Dilution Series start->compound_prep plate_prep Add Compounds to 384-well Plate compound_prep->plate_prep enzyme_add Add α-Glucosidase Solution plate_prep->enzyme_add incubation1 Incubate (10 min, 37°C) enzyme_add->incubation1 substrate_add Add pNPG Substrate incubation1->substrate_add incubation2 Incubate (30 min, 37°C) substrate_add->incubation2 read_plate Measure Absorbance at 405 nm incubation2->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for identifying α-glucosidase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-O-Ethylcleroindicin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and related cleroindicin analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of the cleroindicin core structure?

A1: The primary challenges in synthesizing the cleroindicin core revolve around controlling stereochemistry, particularly due to the presence of multiple chiral centers. The synthesis of these complex natural products often involves intricate reaction sequences where achieving the desired stereoisomer can be difficult.[1][2] Additionally, some intermediates may be prone to racemization, especially under basic conditions.[2] Specific reaction steps, such as achieving certain bond formations or eliminations, can also present significant hurdles, leading to low yields or undesired side products.[1]

Q2: Are there established total synthesis routes for cleroindicin D that can be adapted for this compound?

A2: Yes, enantioselective total syntheses for the chiral members of the cleroindicin family, including cleroindicin D, have been reported.[1][2] These routes often utilize starting materials like 2,4-dihydroxybenzaldehyde and employ key steps such as o-quinone methide chemistry and diastereoselective dearomatization.[2] The ethylation of the 5-O position could potentially be incorporated as a late-stage functionalization step after the core cleroindicin D structure is assembled. The choice of the ethylation strategy would depend on the protecting groups used throughout the synthesis to ensure chemoselectivity.

Q3: What analytical techniques are crucial for characterizing intermediates and the final this compound product?

A3: A combination of spectroscopic techniques is essential for structural elucidation and stereochemical assignment. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments, is critical for determining the connectivity and stereochemistry of the molecule. Optical rotation measurements are also important for confirming the enantiomeric purity of the synthesized compounds.[1][2]

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound and its precursors.

Issue 1: Low Yield in Key Coupling or Cyclization Steps

Symptoms:

  • Low conversion of starting materials to the desired product.

  • Formation of multiple side products observed by TLC or LC-MS.

  • Difficulty in purifying the desired product from the reaction mixture.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, solvent, and reaction time. For instance, in coupling reactions like Suzuki or Sonogashira, the choice of catalyst, ligand, and base is critical.[3]
Steric Hindrance If coupling sterically hindered fragments, consider using a more reactive catalyst or a different coupling strategy altogether. For cyclization reactions, high dilution conditions can favor intramolecular over intermolecular reactions.
Instability of Reactants or Products Protect sensitive functional groups prior to the problematic step. Ensure all reagents and solvents are pure and dry, as trace impurities can inhibit catalysts or lead to side reactions.
Issue 2: Poor Stereoselectivity or Racemization

Symptoms:

  • Formation of diastereomers or enantiomers, leading to complex NMR spectra and difficult purification.

  • Observed optical rotation of the product is lower than the expected value.

Possible Causes and Solutions:

CauseRecommended Action
Non-selective Reagents Employ chiral catalysts or auxiliaries to induce stereoselectivity. For example, asymmetric dihydroxylation or epoxidation can be used to set stereocenters with high enantiomeric excess.
Racemization under Reaction Conditions Cleroindicin F has been shown to racemize under slightly basic conditions.[2] Avoid strongly basic or acidic conditions if a stereocenter is prone to epimerization. Consider using milder reagents or performing the reaction at a lower temperature.
Incorrect Structural Assignment There has been historical confusion regarding the stereochemistry of cleroindicins.[1] Carefully compare all spectroscopic data (NMR, optical rotation) with reported values for known cleroindicin analogues to confirm the stereochemical outcome.
Issue 3: Difficulty with a Specific Transformation (e.g., β-elimination)

Symptoms:

  • The desired elimination product is not formed, and the starting material is recovered or an alternative product is formed. For example, attempts to induce β-elimination might result in dehalogenation instead.[1]

Possible Causes and Solutions:

CauseRecommended Action
Unfavorable Stereochemistry For a successful E2 elimination, the leaving group and the proton to be abstracted must be in an anti-periplanar arrangement. If the substrate conformation does not allow for this, the reaction will be slow or will not occur. Consider alternative synthetic routes that do not rely on this specific elimination.
Incorrect Reagent Choice The choice of base and solvent can significantly influence the outcome of an elimination reaction. A bulkier base may favor elimination over substitution. Experiment with different base/solvent combinations.

Visual Guides

General Synthetic Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Steps A Simple Precursors (e.g., 2,4-dihydroxybenzaldehyde) B Dearomatization & Key Fragment Assembly A->B Multi-step Synthesis C Cyclization & Stereocenter Control B->C Intramolecular Reactions D Cleroindicin D Core C->D Deprotection E 5-O-Ethylation D->E Selective Alkylation F Final Product: This compound E->F Purification G Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Start->Check_Conditions Optimize_Conditions Systematically Vary Parameters Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Verify Reagent Purity and Stoichiometry Check_Conditions->Check_Reagents Optimal Success Yield Improved Optimize_Conditions->Success Purify_Reagents Re-purify/Use Fresh Reagents Check_Reagents->Purify_Reagents Impure Check_Side_Reactions Analyze Byproducts (TLC, LC-MS, NMR) Check_Reagents->Check_Side_Reactions Pure Purify_Reagents->Success Modify_Strategy Change Protecting Groups or Synthetic Route Check_Side_Reactions->Modify_Strategy Identified Check_Side_Reactions->Success None Identified/ Minor Modify_Strategy->Success

References

Technical Support Center: Purification of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during the purification of 5-O-Ethylcleroindicin D and similar diterpenoid compounds.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete extraction from the source material. 2. Degradation of the compound during extraction or purification.[1] 3. Loss of compound during solvent partitioning or column chromatography.[1]1. Optimize extraction parameters (e.g., solvent system, temperature, time). 2. Avoid high temperatures, extreme pH, and prolonged exposure to light.[1] Work at lower temperatures and use freshly prepared solvents. 3. Ensure complete elution from chromatographic columns and minimize transfer steps.
Co-elution of Impurities 1. The mobile phase composition is not optimal for separation. 2. The column chemistry is not suitable for separating structurally similar compounds.[1] 3. The column is overloaded with the sample.[1]1. Perform gradient optimization. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.[1] 2. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher resolution.[1] 3. Reduce the injection volume or the concentration of the sample.[1]
Compound Degradation During Purification 1. Instability of the compound in the chosen solvent system.[2][3] 2. Exposure to harsh pH conditions. 3. Presence of reactive impurities in solvents or on stationary phases.1. Test the stability of this compound in different solvents using analytical HPLC before preparative scale purification. 2. Use buffered mobile phases to maintain a stable pH. 3. Use high-purity solvents and well-maintained chromatography columns.
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the analyte with active sites on the silica backbone of the column.[1] 2. The sample solvent is too strong.[1] 3. Column degradation.[1]1. Add a small amount of a competing agent, like triethylamine, to the mobile phase. Use an end-capped column.[1] 2. Dissolve the sample in the initial mobile phase composition whenever possible.[1] 3. Replace the column with a new one.[1]
Irreversible Adsorption on Column 1. Strong interaction between the compound and the stationary phase.1. Consider using a different stationary phase with weaker interactions. 2. Counter-current chromatography (CCC) can be an alternative as it avoids irreversible adsorption.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for purifying this compound from a crude extract?

A1: A common starting point for the purification of diterpenoids from a crude extract involves a multi-step approach. Initially, liquid-liquid partitioning can be used to separate compounds based on their polarity. For a compound like this compound, you might partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). Subsequently, the enriched fraction can be subjected to column chromatography over silica gel or a C18 stationary phase for further separation.[5]

Q2: Which chromatographic techniques are most effective for the final purification of diterpenoids like this compound?

A2: For achieving high purity, High-Performance Liquid Chromatography (HPLC) is a dominant analytical and preparative technique.[6][7] Reversed-phase HPLC with a C18 column is a common choice. For larger scale purification or to overcome issues like irreversible adsorption, High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative.[4][8][9]

Q3: How can I monitor the stability of this compound during the purification process?

A3: Stability can be monitored using analytical High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV/Vis or MS).[7] Key indicators of degradation would be a decrease in the peak area of this compound over time and the appearance of new peaks corresponding to degradation products.[1] It is advisable to perform stability tests under different conditions (pH, temperature, light exposure) to identify optimal storage and handling procedures.[1]

Q4: What are the advantages of using Counter-Current Chromatography (CCC) for purifying compounds like this compound?

A4: CCC offers several advantages over traditional liquid-solid chromatography, including no irreversible adsorption of the sample, total recovery of the injected sample, minimal peak tailing, low risk of sample denaturation, and lower solvent consumption.[4] This makes it particularly suitable for delicate natural products.

Experimental Protocols

General Protocol for Column Chromatography of a Diterpenoid-Enriched Fraction
  • Stationary Phase Selection: Based on the polarity of this compound, select a suitable stationary phase. Silica gel is commonly used for nonpolar to medium polar compounds.[5]

  • Column Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient manner.[5]

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Analysis: Combine fractions containing the pure compound and evaporate the solvent.

General Protocol for Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Column and Mobile Phase Selection: Choose a suitable preparative HPLC column (e.g., C18) and optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water, possibly with a modifier like formic acid) using an analytical HPLC system first.[6]

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in the mobile phase and inject it onto the column.

  • Chromatographic Separation: Run the separation using the optimized gradient or isocratic method.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical runs.[6]

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction by analytical HPLC. Remove the solvent from the pure fraction, typically by rotary evaporation or lyophilization.

Data Presentation

To effectively track and compare purification runs, it is crucial to maintain a detailed record of experimental parameters and results.

Table 1: Comparison of Purification Methods for this compound

Parameter Method 1: Column Chromatography Method 2: Prep-HPLC Method 3: HSCCC
Stationary Phase / Solvent System e.g., Silica gel / Hexane:EtOAc gradiente.g., C18 / ACN:H₂O gradiente.g., Hexane:EtOAc:MeOH:H₂O
Sample Load (mg)
Yield (%)
Purity (%)
Solvent Consumption (L)
Time (h)

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Separation cluster_purification Purification Stages cluster_analysis Analysis & Final Product A Crude Plant Extract B Solvent Partitioning A->B Polar/Non-polar Solvents C Column Chromatography B->C Enriched Fraction D Preparative HPLC C->D Partially Purified Fractions E Counter-Current Chromatography C->E Alternative for difficult separations F Purity Analysis (HPLC, NMR) D->F E->F G Pure this compound F->G Purity > 98%

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions A Low Purity after Purification B Co-eluting Impurities A->B C Compound Degradation A->C D Column Overload A->D E Optimize Mobile Phase / Gradient B->E F Change Stationary Phase B->F G Check Compound Stability C->G H Reduce Sample Load D->H

Caption: Troubleshooting logic for addressing low purity in purification experiments.

References

"5-O-Ethylcleroindicin D" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of the clerodane diterpene, 5-O-Ethylcleroindicin D. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on the general properties of clerodane diterpenes and furan-containing natural products, the following storage conditions are recommended to minimize degradation.[1][2] For long-term storage, the compound should be stored as a solid at -20°C or below, protected from light and moisture. For short-term storage of stock solutions, it is advisable to use a non-protic, anhydrous solvent (e.g., anhydrous DMSO or ethanol), store at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles, and preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: What solvents are suitable for dissolving and storing this compound?

A2: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. For the preparation of stock solutions for biological assays, high-purity, anhydrous solvents are recommended. Given that some clerodane diterpenes have shown instability in chlorinated solvents like chloroform-d (CDCl3), it is advisable to use such solvents with caution and for short durations, primarily for analytical purposes like NMR spectroscopy.[3][4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the typical structure of a furan-containing clerodane diterpene, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ethyl ether linkage could be susceptible to acidic hydrolysis, yielding the corresponding alcohol.

  • Oxidation: The furan ring is prone to oxidation, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the furan moiety and other sensitive functional groups.

  • Thermal Degradation: Elevated temperatures can accelerate degradation, potentially leading to a complex mixture of products.

  • Rearrangement: Similar to the observed degradation of Casearin X, there is a possibility of rearrangement to form dialdehyde derivatives, especially in certain solvents or under specific conditions.[3][4]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective method for quantifying the parent compound and detecting the appearance of degradation products.[5][6][7][8][9] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on any major degradation products that may form.[10][11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare fresh stock solutions from solid material. 2. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. 3. Store stock solutions at -80°C for longer-term use.
Degradation in assay medium 1. Perform a time-course experiment to assess the stability of the compound in the assay buffer at the experimental temperature. 2. Analyze the assay medium by HPLC at different time points to check for degradation.
Inaccurate concentration of stock solution 1. Re-verify the concentration of the stock solution using a validated analytical method (e.g., HPLC with a standard curve).
Issue 2: Appearance of unknown peaks in HPLC or NMR analysis.
Possible Cause Troubleshooting Steps
On-column degradation during HPLC 1. Modify HPLC method parameters: adjust pH of the mobile phase, use a different column, or lower the column temperature.
Degradation during sample preparation for NMR 1. Use fresh, high-purity deuterated solvents. 2. Minimize the time the sample is in solution before analysis. 3. Acquire the spectrum at a lower temperature if thermal degradation is suspected.[14]
Contamination of the sample 1. Ensure all glassware and equipment are scrupulously clean. 2. Use fresh, high-purity solvents for sample preparation.
Inherent instability of the compound 1. Refer to the recommended storage and handling procedures. 2. If degradation is unavoidable under experimental conditions, characterize the major degradation products to understand their potential interference with the experiment.

Data Presentation

Table 1: Predicted Stability of this compound Under Various Conditions (Qualitative)

Condition Parameter Predicted Stability Potential Degradation Products
Storage (Solid) -20°C, Dark, DryHighMinimal degradation expected.
Storage (Solution in DMSO) -20°C, AliquotedModerate to HighGradual oxidation or hydrolysis over extended periods.
Aqueous Buffer pH 7.4, 37°CLow to ModerateHydrolysis products, oxidation products.
Acidic Conditions pH < 4LowAcid-catalyzed hydrolysis of the ethyl ether.
Basic Conditions pH > 9Low to ModeratePotential for base-catalyzed reactions.
Light Exposure UV or prolonged daylightLowPhotodegradation products of the furan ring.
Elevated Temperature > 40°CLowThermally induced decomposition products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound.[15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for various time points.

    • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for various time points.

    • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16][17][18][19] A control sample should be protected from light.

  • Sample Analysis: At each time point, analyze the stressed samples and a control sample (stored at -20°C in the dark) by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is a good starting point.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance, or a mass spectrometer for more sensitive and specific detection.

  • Method Validation: The method should be validated for specificity by analyzing forced degradation samples to ensure that the degradation products are well-resolved from the parent peak and from each other.[6][7][20][21]

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting A Define Stability Study Objectives B Select Batches and Prepare Samples A->B C Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Place Samples under Stress Conditions (Heat, Light, Humidity, pH, Oxidation) C->D E Withdraw Samples at Pre-defined Time Points D->E F Analyze Samples using Validated Method E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Kinetics and Pathways G->H I Establish Shelf-life and Recommended Storage Conditions H->I J Prepare Stability Report I->J

Caption: Workflow for Stability Testing of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Hydrolysis_Product Hydrolyzed Product (Alcohol derivative) Parent->Hydrolysis_Product Acidic Conditions Oxidation_Product Oxidized Furan Ring Products Parent->Oxidation_Product Oxidizing Agents (e.g., H2O2) Rearrangement_Product Dialdehyde Derivative Parent->Rearrangement_Product Solvent/Light Induced Photodegradation_Products Various Photodegradants Parent->Photodegradation_Products UV/Visible Light

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Enhancing the Solubility of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding solubility enhancement techniques for the poorly soluble diterpenoid, 5-O-Ethylcleroindicin D. Given the lack of specific solubility data for this compound, the information provided is based on established methods for improving the solubility of analogous poorly water-soluble natural products, particularly other diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering solubility issues with this compound?

A1: Before exploring advanced solubility enhancement techniques, it is crucial to characterize the basic physicochemical properties of this compound.

  • Solvent Screening: Systematically test the solubility in a range of pharmaceutically acceptable solvents with varying polarities (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, acetone, and various buffer solutions at different pH values).

  • pH-Solubility Profile: Determine the solubility of the compound at different pH values to understand if it has ionizable groups that could be exploited for salt formation or pH adjustment to improve solubility.

  • Solid-State Characterization: Analyze the solid-state properties of the compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if it is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts.

Q2: What are the most common and effective techniques for enhancing the solubility of poorly water-soluble natural products like this compound?

A2: Several techniques can be employed, broadly categorized as physical and chemical modifications. The most common and effective methods include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. This includes micronization and nanosuspension techniques.

  • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the molecular level can improve wettability and dissolution.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption.

Q3: How do I choose the most appropriate solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors:

  • Physicochemical Properties of the Drug: The melting point, logP, and chemical stability of this compound will influence the suitability of methods like solid dispersions (which can involve heating) or lipid-based formulations.

  • Desired Dosage Form: The intended application (e.g., oral, parenteral) will dictate the types of excipients that can be used.

  • Required Fold-Increase in Solubility: Some techniques offer a more substantial increase in solubility than others.

  • Scalability and Cost: For later-stage development, the ease of scaling up the manufacturing process and the cost of excipients are important considerations.

Troubleshooting Guides

Issue 1: Insufficient Solubility Improvement with Micronization

Problem: You have reduced the particle size of this compound to the micron range, but the increase in solubility is minimal.

Possible Causes and Solutions:

CauseSolution
High Crystal Lattice Energy For highly crystalline compounds, the energy required to break the crystal lattice can be the rate-limiting step for dissolution, even with a larger surface area. Consider converting the crystalline form to a more soluble amorphous form using techniques like solid dispersion.
Poor Wettability Even with a larger surface area, if the powder is not easily wetted by the aqueous medium, dissolution will be slow. The addition of a wetting agent or surfactant to the formulation can improve dispersibility.
Re-agglomeration of Particles Fine particles have a high surface energy and may tend to re-agglomerate, reducing the effective surface area. Incorporate stabilizers or surfactants in your formulation to prevent this.
Issue 2: Drug Precipitation from a Supersaturated Solution Created by Solid Dispersion

Problem: Your solid dispersion of this compound initially shows good dissolution, but the drug precipitates out of the solution over time.

Possible Causes and Solutions:

CauseSolution
Recrystallization of the Amorphous Drug The amorphous state is thermodynamically unstable and can revert to a more stable, less soluble crystalline form.
1. Polymer Selection: Use a polymer carrier that has strong interactions (e.g., hydrogen bonding) with the drug to inhibit recrystallization.
2. Addition of a Precipitation Inhibitor: Incorporate a second polymer (e.g., HPMC, PVP) into the formulation that can maintain the supersaturated state for a longer duration.
Insufficient Polymer Concentration The amount of carrier polymer may not be sufficient to maintain the drug in a molecularly dispersed state upon dissolution. Increase the drug-to-polymer ratio.

Quantitative Data on Solubility Enhancement of Diterpenoid Analogs

The following tables summarize the reported solubility enhancement for paclitaxel and docetaxel, which are structurally complex diterpenoids and serve as relevant models for this compound.

Table 1: Solubility Enhancement of Paclitaxel using Nanosuspension

FormulationInitial Solubility (µg/mL)Solubility after Formulation (µg/mL)Fold Increase
Paclitaxel Nanosuspension~0.3> 20> 66

Note: Data is compiled from various studies and represents approximate values.

Table 2: Solubility Enhancement of Docetaxel using Lipid-Based Formulations

FormulationInitial Aqueous Solubility (µg/mL)Solubility in Formulation (mg/mL)Fold Increase
Docetaxel in Trimyristin-based Solid Lipid Nanoparticles~5~2.5~500
Docetaxel in Lipid-Based Nanomicelles~5~10~2000

Note: Data is compiled from various studies and represents approximate values.

Experimental Protocols

Protocol 1: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a homogeneous paste.

  • Incorporation of the Drug: Add the calculated amount of this compound to the paste.

  • Kneading: Knead the mixture for 45-60 minutes. During this process, if the mixture becomes too dry, add a few more drops of water to maintain a suitable consistency.

  • Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a glass plate. Dry the product in a hot air oven at 40-50°C for 24 hours or in a vacuum desiccator until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. Store the final product in a well-closed container in a cool, dry place.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both the drug and carrier are soluble)

  • Beaker

  • Magnetic stirrer and stir bar

  • Rotary evaporator or water bath

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio) and dissolve them in a minimal amount of methanol in a beaker with the aid of a magnetic stirrer.

  • Solvent Evaporation: Evaporate the solvent from the clear solution using a rotary evaporator at 40°C under reduced pressure. Alternatively, the solvent can be evaporated on a water bath at a controlled temperature.

  • Drying: A thin, solid film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_techniques Solubility Enhancement Techniques cluster_evaluation Evaluation cluster_end Outcome Start Poorly Soluble This compound Physicochemical_Characterization Physicochemical Characterization (Solubility, pH profile, Solid state) Start->Physicochemical_Characterization Particle_Size_Reduction Particle Size Reduction (Nanosuspension) Physicochemical_Characterization->Particle_Size_Reduction Solid_Dispersion Solid Dispersion Physicochemical_Characterization->Solid_Dispersion Cyclodextrin_Complexation Cyclodextrin Complexation Physicochemical_Characterization->Cyclodextrin_Complexation Lipid_Formulation Lipid-Based Formulation Physicochemical_Characterization->Lipid_Formulation Characterization Characterization of Formulation (DSC, XRPD, FT-IR) Particle_Size_Reduction->Characterization Solid_Dispersion->Characterization Cyclodextrin_Complexation->Characterization Lipid_Formulation->Characterization Solubility_Testing Solubility & Dissolution Testing Characterization->Solubility_Testing Stability_Studies Stability Studies Solubility_Testing->Stability_Studies Optimized_Formulation Optimized Formulation with Enhanced Solubility Stability_Studies->Optimized_Formulation

Caption: Experimental workflow for selecting and evaluating solubility enhancement techniques.

cyclodextrin_inclusion cluster_CD Cyclodextrin (Host) cluster_Complex Inclusion Complex CD Hydrophilic Exterior Complex Water-Soluble Complex Cavity Hydrophobic Cavity Drug Poorly Soluble Molecule Drug->Cavity Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

"5-O-Ethylcleroindicin D" overcoming experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-O-Ethylcleroindicin D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while navigating potential experimental challenges and artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the kinase "Signal Transducer and Activator of Transcription 3" (STAT3). It functions by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby downregulating the expression of its target genes involved in cell proliferation and survival.

Q2: I am observing significant off-target effects in my cell-based assays. How can I minimize these?

A2: Off-target effects are a known consideration with many small molecule inhibitors. To mitigate these, consider the following strategies:

  • Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect without significant off-target activity. Lower concentrations are less likely to induce non-specific responses.

  • Use of Controls: Employ both positive and negative controls. A structurally similar but inactive analog of this compound, if available, can be an excellent negative control.

  • Orthogonal Approaches: Validate your findings using a different inhibitory molecule targeting the same pathway or by using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is specific to the inhibition of the intended target.[1][2][3][4][5]

Q3: My this compound solution appears to precipitate upon dilution in my cell culture media. What should I do?

A3: Solubility issues can be a common artifact. Ensure your final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to maintain the solubility of the compound. It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO and then perform serial dilutions. If precipitation persists, consider pre-warming the media and performing the dilution just before adding it to the cells.

Q4: I am not observing the expected downstream inhibition of target gene expression. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation.

  • Cellular Uptake: The compound may not be efficiently entering your specific cell type. Permeabilization techniques, though harsh, could be a diagnostic tool.

  • Assay Timing: The time point for measuring the downstream effect may not be optimal. Perform a time-course experiment to identify the peak of target inhibition.

  • Cell Line Specificity: The targeted pathway may not be active or critical in the chosen cell line.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Expected Efficacious Doses
Possible Cause Troubleshooting Step Expected Outcome
Off-target effectsPerform a dose-response experiment to find the lowest effective concentration.Reduced toxicity while maintaining on-target activity.
Solvent toxicityEnsure the final solvent concentration (e.g., DMSO) is below 0.1% in the final culture volume.Reduced cell death in vehicle control wells.
Compound instabilityPrepare fresh dilutions from a stable stock solution for each experiment.Consistent and reproducible results.
Cell line sensitivityTest the compound on a different cell line known to be less sensitive to general cytotoxic agents.Identification of a more suitable model system.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent compound concentrationAlways use freshly prepared serial dilutions from a well-characterized stock solution.Reduced variability in dose-response curves.
Variation in cell passage numberUse cells within a consistent and low passage number range for all experiments.More consistent cellular response to the compound.
Fluctuation in incubation timesStandardize all incubation and treatment times precisely.Improved reproducibility of kinetic data.
ContaminationRegularly check cell cultures for mycoplasma or other contaminants.Elimination of confounding biological variables.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
  • Cell Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cell_plating Plate Cells treatment Treat with this compound cell_plating->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: A generalized workflow for assessing the impact of this compound on protein phosphorylation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation inhibitor This compound inhibitor->stat3 Inhibits Phosphorylation transcription Gene Transcription dna->transcription

Caption: The inhibitory effect of this compound on the JAK-STAT3 signaling pathway.

References

Technical Support Center: Optimizing In Vitro Assays for Clerodane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 5-O-Ethylcleroindicin D is not available in the current scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established methodologies for the broader class of clerodane diterpenes and are intended to serve as a general framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for in vitro assays with a novel clerodane diterpene?

A1: For novel compounds like clerodane diterpenes with unknown bioactivity, it is advisable to start with a broad concentration range to determine the dose-response relationship. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the effective concentration (EC50) or inhibitory concentration (IC50) for the specific assay and cell line being used.

Q2: I am observing precipitation of my clerodane diterpene in the cell culture medium. What can I do?

A2: Clerodane diterpenes are often hydrophobic and can have limited solubility in aqueous solutions like cell culture media.[1] Here are a few troubleshooting steps:

  • Use a stock solution in an organic solvent: Prepare a high-concentration stock solution in a solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in your assay does not exceed a level that is toxic to your cells (typically <0.5% for DMSO).

  • Incorporate a solubilizing agent: For certain applications, non-toxic solubilizing agents can be used. However, their effects on the experimental outcome must be carefully evaluated.

  • Sonication: Briefly sonicating the diluted solution before adding it to the cells can sometimes help in dissolving small precipitates.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can improve solubility.

Q3: How can I assess the stability of my clerodane diterpene in the cell culture medium over the course of my experiment?

A3: The stability of a compound in culture medium is crucial for interpreting results, especially for longer incubation periods. To assess stability, you can incubate the compound in the cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. At different time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC-MS.

Q4: What are the common biological activities of clerodane diterpenes that I should consider assaying for?

A4: Clerodane diterpenes are a diverse class of natural products known for a wide range of biological activities.[2][3][4][5][6][7] Based on existing literature, prominent activities to investigate include:

  • Cytotoxicity/Anti-proliferative effects: Many clerodanes exhibit cytotoxic activity against various cancer cell lines.[4][8][9][10][11][12]

  • Anti-inflammatory activity: Several clerodane diterpenes have been shown to possess anti-inflammatory properties.[3][4]

  • Antimicrobial activity: This is another common bioactivity observed in this class of compounds.[3]

  • Insect antifeedant activity: Historically, this is one of the most well-documented activities of clerodane diterpenes.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Poor compound solubility Ensure the compound is fully dissolved in the stock solution and upon dilution in the culture medium. Visually inspect for precipitates under a microscope. Consider the solubility troubleshooting steps mentioned in the FAQ.
Inaccurate pipetting Use calibrated pipettes and ensure proper mixing of the compound in the medium before dispensing into wells. For serial dilutions, ensure thorough mixing at each step.
Uneven cell seeding Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain a uniform cell density.
Edge effects in multi-well plates Avoid using the outermost wells of the plate for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.
Issue 2: No Observable Effect at Tested Concentrations
Possible Cause Troubleshooting Step
Compound inactivity The compound may not be active in the chosen assay or cell line. Consider testing in a different cell line or a different functional assay based on the known activities of related compounds.
Concentration range too low The effective concentration might be higher than the tested range. If no cytotoxicity is observed, consider increasing the maximum concentration.
Compound degradation The compound may be unstable in the culture medium. Perform a stability test as described in the FAQ. If degradation is confirmed, consider shorter incubation times or a different delivery method.
Incorrect assay endpoint The chosen endpoint may not be appropriate for the compound's mechanism of action. For example, a compound might be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). Consider using assays that measure cell proliferation (e.g., BrdU incorporation) in addition to viability (e.g., MTT, CellTiter-Glo).

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxic effects of a clerodane diterpene on a cancer cell line.

1. Cell Seeding:

  • Culture your chosen cancer cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.
  • Count the cells and adjust the density to 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of the clerodane diterpene in DMSO.
  • Perform a serial dilution of the stock solution to create a range of working solutions.
  • Dilute the working solutions in cell culture medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).
  • Incubate for 48 hours at 37°C, 5% CO2.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate for 4 hours at 37°C, 5% CO2.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Data Presentation

The following tables present hypothetical but realistic data for a generic clerodane diterpene, "Clerodane X," to illustrate how to structure experimental results.

Table 1: Cytotoxicity of Clerodane X on Various Cancer Cell Lines (IC50 in µM)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma4812.5
MCF-7Breast Adenocarcinoma4825.8
HCT116Colon Carcinoma488.2
PC-3Prostate Adenocarcinoma4815.1

Table 2: Anti-inflammatory Activity of Clerodane X in LPS-stimulated RAW 264.7 Macrophages

ParameterEC50 (µM)
Nitric Oxide (NO) Production5.6
Prostaglandin E2 (PGE2) Release7.9
TNF-α Secretion10.3
IL-6 Secretion9.1

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dilution Serial Dilution of Stock stock->serial_dilution working_solutions Prepare Working Solutions in Culture Medium serial_dilution->working_solutions cell_treatment Treat Cells with Working Solutions working_solutions->cell_treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->cell_treatment incubation Incubate (e.g., 48h) cell_treatment->incubation readout Perform Assay Readout (e.g., MTT Assay) incubation->readout data_processing Calculate % Viability readout->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ic50 Determine IC50 dose_response->ic50

Caption: General workflow for determining the IC50 of a clerodane diterpene.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 Clerodane Clerodane Diterpene Clerodane->NFkB Inhibition Clerodane->MAPK Inhibition

Caption: Potential anti-inflammatory mechanism of clerodane diterpenes.

References

"5-O-Ethylcleroindicin D" troubleshooting inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-O-Ethylcleroindicin D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this novel compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent IC50 values in cell-based assays.

  • Question: We are observing significant variability in the IC50 value of this compound in our cancer cell line proliferation assays. What could be the cause?

  • Answer: Inconsistent IC50 values are a common challenge in early-stage drug discovery.[1][2] Several factors could be contributing to this issue:

    • Compound Solubility and Stability: this compound may have limited aqueous solubility.[3][4][5] If the compound precipitates in your cell culture media, the effective concentration will be lower and more variable. Additionally, the compound's stability in aqueous solutions over the course of your experiment should be considered.[6]

    • Cell Culture Conditions: Variations in cell passage number, cell seeding density, and serum batch can all impact the cellular response to a compound.[1][7]

    • Assay Protocol: Minor differences in incubation times, reagent concentrations, or the solvent used to dissolve the compound can lead to variability.[1]

    Troubleshooting Steps:

    • Verify Compound Solubility: Visually inspect the media for any precipitation after adding the compound. Consider performing a solubility test in your specific cell culture medium.

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure precise cell seeding and use the same batch of serum for a set of experiments.[1][7]

    • Optimize Compound Dissolution: Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before diluting into the aqueous assay medium. Gentle warming or vortexing may be necessary.[8]

    • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%).[9]

Issue 2: Poor solubility of this compound in aqueous solutions.

  • Question: We are having difficulty dissolving this compound for our in vivo studies. What can we do to improve its solubility?

  • Answer: Poor aqueous solubility is a common hurdle for many small molecules.[3][4][10] Here are some strategies to address this:

    • Formulation Development: The use of excipients, such as cyclodextrins, can enhance the solubility of hydrophobic compounds.[4] Co-solvents and surfactants can also be employed in formulation development for in vivo administration.

    • Structural Modification: While a long-term strategy, medicinal chemistry efforts can be directed towards synthesizing analogs with improved solubility profiles without compromising biological activity.[3][10]

    • Alternative Delivery Systems: For preclinical studies, exploring lipid-based nanocarriers or other drug delivery technologies might be an option to improve bioavailability.[10]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: As a powder, this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[8][9] For short-term storage, 4°C is also acceptable.[9] Once dissolved in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] Stock solutions are typically stable for up to one month at -20°C or up to six months at -80°C.[9]

Q2: What is the best solvent for dissolving this compound?

A: For in vitro experiments, DMSO is a common solvent for dissolving organic small molecules.[6][8] Always check the product's technical data sheet for specific solubility information. For in vivo studies, formulation development will be necessary to create a biocompatible solution.

Q3: Can I sterilize the this compound solution by autoclaving?

A: No, high temperatures can degrade the compound. To prepare a sterile solution, it is recommended to filter it through a 0.2 µm microfilter.[9] If the stock solution is prepared in DMSO, it is generally considered self-sterilizing due to the bactericidal nature of DMSO.[9]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO> 50
Ethanol10
PBS (pH 7.4)< 0.1

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast1.2
A549Lung2.5
HCT116Colon0.8

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.[9] Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.[1]

Protocol 2: Western Blot for Target Engagement

This protocol is for assessing the effect of this compound on the phosphorylation of a target protein in a hypothetical signaling pathway.

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target, total target, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Inhibitor This compound Inhibitor->MEK Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow start Start: Inconsistent Results check_solubility Check Compound Solubility in Assay Medium start->check_solubility precipitate_yes Precipitate Observed check_solubility->precipitate_yes Yes precipitate_no No Precipitate check_solubility->precipitate_no No optimize_dissolution Optimize Dissolution (e.g., vortex, sonicate) precipitate_yes->optimize_dissolution check_cell_culture Review Cell Culture Practices (Passage #, Seeding Density) precipitate_no->check_cell_culture optimize_dissolution->check_solubility consistent_yes Practices Consistent check_cell_culture->consistent_yes Yes consistent_no Practices Inconsistent check_cell_culture->consistent_no No review_assay_protocol Review Assay Protocol (Incubation Time, Reagents) consistent_yes->review_assay_protocol standardize_protocol Standardize Protocol consistent_no->standardize_protocol standardize_protocol->check_cell_culture protocol_consistent_yes Protocol Consistent review_assay_protocol->protocol_consistent_yes Yes protocol_consistent_no Protocol Inconsistent review_assay_protocol->protocol_consistent_no No end_resolved End: Results Stabilized protocol_consistent_yes->end_resolved protocol_consistent_no->standardize_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data, including mechanism of action and off-target effect profiles for "5-O-Ethylcleroindicin D," are not available in the public domain as of the last update. The following guide provides general strategies and troubleshooting advice for minimizing off-target effects of small molecule inhibitors in experimental settings, based on established pharmacological principles.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity. Minimizing off-target effects is crucial for ensuring the validity and reproducibility of your research.

Q2: I'm observing unexpected phenotypes in my cell cultures after treatment. How can I determine if these are due to off-target effects?

A2: Unexpected phenotypes are a common indicator of potential off-target activity. To investigate this, you can:

  • Perform dose-response experiments: Off-target effects may have a different dose-dependency than on-target effects.

  • Use a structurally unrelated inhibitor: If a different inhibitor for the same target reproduces the desired phenotype without the unexpected effects, it suggests the latter were off-target.

  • Employ a rescue experiment: Overexpressing the intended target might rescue the on-target phenotype but not the off-target effects.

  • Utilize target engagement assays: Confirm that the compound is interacting with its intended target at the concentrations used.

Q3: What are the common molecular mechanisms behind off-target effects of small molecules?

A3: Off-target effects can arise from several mechanisms, including:

  • Binding to related proteins: Small molecules can bind to proteins with similar ATP-binding pockets or structural motifs as the intended target (e.g., other kinases).

  • Interaction with unrelated proteins: The compound might have affinity for entirely different classes of proteins, including receptors, ion channels, or enzymes.

  • Metabolite activity: The compound could be metabolized into active forms that have their own on- and off-target effects.

  • Disruption of cellular membranes or other structures.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability/Toxicity Issues

If you are observing higher or lower cell viability than expected, consider the following troubleshooting steps:

Observation Potential Cause (Off-Target Related) Suggested Action
Increased cell death at low concentrations The compound may be hitting a critical survival pathway off-target.Perform a broader toxicity screening against a panel of cell lines. Use a tool like the NIH's NCI-60 screen to identify potential patterns of toxicity.
Unexpected cell proliferation The compound could be inhibiting a tumor suppressor or activating a pro-proliferative pathway off-target.Profile the expression of key cell cycle and apoptosis markers (e.g., cyclins, caspases) via Western blot or qPCR.
Inconsistent results between batches of the compound Impurities or degradation products in different batches may have their own biological activities.Verify the purity and integrity of each batch using techniques like HPLC and mass spectrometry.
Guide 2: Contradictory Signaling Pathway Results

When your signaling pathway analysis yields confusing or contradictory results, off-target effects might be the culprit.

Observation Potential Cause (Off-Target Related) Suggested Action
Activation/inhibition of pathways unrelated to the primary target The compound is likely interacting with upstream or parallel signaling components.Use a phospho-proteomics array to get a broader view of the signaling network alterations.
Downstream effects do not match expected target inhibition An off-target may be activating a compensatory signaling pathway.Employ a combination of inhibitors to block potential compensatory pathways and isolate the effect of the primary target inhibition.
Effect is not rescued by overexpression of the target protein This strongly suggests the observed phenotype is due to an off-target interaction.Consider using a different chemical scaffold that targets the same protein but may have a different off-target profile.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions

This protocol outlines a general procedure for screening a small molecule inhibitor against a panel of kinases to identify potential off-target interactions.

Objective: To determine the selectivity of a kinase inhibitor.

Materials:

  • Kinase inhibitor of interest

  • Commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®)

  • Appropriate buffers and reagents as per the manufacturer's instructions

  • Plate reader capable of luminescence or fluorescence detection

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Setup: Follow the manufacturer's protocol for the chosen kinase panel. This typically involves adding the kinase, substrate, ATP, and the inhibitor to the wells of a microplate.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent, which generates a signal (e.g., luminescence) that is inversely proportional to the amount of kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 values for any significant off-target kinases.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

TSA can be used to confirm direct binding of your compound to the intended target and can also be adapted for off-target screening.

Objective: To confirm the physical interaction between the compound and its target protein.

Materials:

  • Purified target protein

  • Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument with a thermal ramping capability

  • Compound of interest

Methodology:

  • Reaction Setup: In a PCR plate, mix the purified protein, the fluorescent dye, and either the compound or a vehicle control (e.g., DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with small increments.

  • Fluorescence Measurement: Measure the fluorescence at each temperature increment. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates a stabilizing (or destabilizing) interaction, confirming binding.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B On-Target Phosphorylation Kinase_C Kinase_C Kinase_B->Kinase_C Phosphorylation Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Transcription Small_Molecule This compound (Hypothetical) Small_Molecule->Kinase_A Off-Target Inhibition Small_Molecule->Kinase_B Intended Inhibition Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical signaling pathway illustrating on-target and off-target inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Validation Cell_Based_Assay Primary Cell-Based Assay (e.g., Viability, Reporter) Dose_Response Dose-Response Curve Generation Cell_Based_Assay->Dose_Response Kinase_Profiling Broad Kinase Panel Screening Dose_Response->Kinase_Profiling Hits Thermal_Shift Target Engagement Assay (TSA) Dose_Response->Thermal_Shift Hits Proteomics Global Proteomics/ Phosphoproteomics Kinase_Profiling->Proteomics Thermal_Shift->Proteomics Structural_Analog Test Structurally Unrelated Inhibitor Proteomics->Structural_Analog Rescue_Experiment Target Overexpression or Knockdown Proteomics->Rescue_Experiment In_Vivo_Model In Vivo Model Validation Structural_Analog->In_Vivo_Model Rescue_Experiment->In_Vivo_Model

Caption: Experimental workflow for identifying and validating off-target effects.

Technical Support Center: Scale-up Synthesis of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the scale-up synthesis of "5-O-Ethylcleroindicin D" is not publicly available at this time. The following technical support guide is based on general principles of complex natural product synthesis and addresses potential challenges that may arise during the scale-up of similar cleroindicin-type diterpenoids. The experimental details provided are illustrative and will require significant adaptation and optimization for the specific target molecule.

Frequently Asked Questions (FAQs)

Q1: We are observing low overall yield during the multi-step synthesis of a cleroindicin D analog. What are the likely causes and how can we troubleshoot this?

A1: Low overall yield in a multi-step synthesis is a common challenge. Key areas to investigate include:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity. Inaccuracies in stoichiometry, especially on a larger scale, can lead to significant side product formation.

  • Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical. What works on a lab scale may not be optimal for larger volumes. A Design of Experiments (DoE) approach can help optimize these parameters.

  • Intermediate Purity: Impurities carried over from previous steps can interfere with subsequent reactions. Ensure rigorous purification of all intermediates.

  • Product Degradation: Cleroindicin-type molecules can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat or light. Analyze for potential degradation pathways.

Q2: We are struggling with the purification of our final product and key intermediates. What alternative purification strategies can we explore?

A2: Purification is often a major bottleneck in scale-up. Beyond standard column chromatography, consider:

  • Crystallization: If the compound is crystalline, developing a robust crystallization protocol is often the most efficient and scalable purification method.

  • Preparative HPLC: While expensive, preparative High-Performance Liquid Chromatography (HPLC) can be effective for purifying highly impure or complex mixtures.

  • Supercritical Fluid Chromatography (SFC): SFC can be a greener and sometimes more efficient alternative to normal and reversed-phase chromatography.

  • Selective Extraction: Investigate if pH adjustments or the use of specific solvent systems can selectively remove impurities.

Q3: During scale-up, we are noticing the formation of new, unidentified impurities. How should we approach their identification and mitigation?

A3: The appearance of new impurities on a larger scale can be due to longer reaction times, localized temperature fluctuations, or changes in mass transfer.

  • Impurity Profiling: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to characterize the structure of the major impurities.

  • Forced Degradation Studies: Subject your pure compound to various stress conditions (heat, acid, base, light, oxidation) to see if you can intentionally generate the observed impurities. This can provide clues about their formation mechanism.

  • Process Parameter Review: Re-evaluate your reaction conditions. Minor adjustments to temperature, addition rates of reagents, or improved mixing can often minimize the formation of these new impurities.

Troubleshooting Guides

Guide 1: Poor Reproducibility Between Batches

This guide provides a systematic approach to diagnosing and resolving inconsistencies in yield and purity across different synthesis batches.

Potential Cause Diagnostic Step Recommended Action
Raw Material Variability Test incoming raw materials (starting materials, reagents, solvents) from different lots for purity and identity.Establish strict quality control specifications for all incoming materials. Qualify multiple suppliers if possible.
Inconsistent Reaction Conditions Monitor and log critical process parameters (temperature, pressure, pH, addition rates) for each batch.Implement automated process control systems to ensure consistent conditions. Calibrate all monitoring equipment regularly.
Operator Error Review batch records and interview operators to identify any deviations from the standard operating procedure (SOP).Provide thorough training on all procedures. Simplify complex steps where possible to reduce the chance of error.
Equipment Differences If using different reactor setups, compare mixing efficiency, heat transfer characteristics, and material compatibility.Standardize equipment as much as possible. Perform engineering runs to qualify new or different equipment.
Guide 2: Product Instability and Degradation

This guide focuses on identifying and preventing the degradation of the target compound during synthesis and work-up.

Symptom Potential Cause Investigation Mitigation Strategy
Discoloration of reaction mixture or isolated product Air or light sensitivity. Formation of colored byproducts.Conduct reactions under an inert atmosphere (Nitrogen or Argon). Protect light-sensitive compounds from light using amber glassware or by covering equipment.Use of antioxidants. Minimize exposure to air and light throughout the process.
Decrease in purity of isolated product over time Inherent instability of the molecule. Residual acid or base from work-up.Perform stability studies on the isolated product under different storage conditions (temperature, humidity, light exposure). Analyze for residual impurities.Identify optimal storage conditions. Ensure thorough removal of any acidic or basic residues during work-up.
Formation of new peaks in chromatogram during work-up Degradation during extraction or concentration.Analyze samples at each step of the work-up process to pinpoint where degradation is occurring.Use milder work-up procedures (e.g., lower temperatures for solvent removal, use of weaker acids/bases). Minimize the duration of the work-up.

Experimental Protocols (Illustrative)

Note: These are generalized protocols and will require significant optimization for the synthesis of this compound.

Protocol 1: General Procedure for a Key Coupling Reaction (e.g., Esterification)
  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the carboxylic acid intermediate (1.0 kg, 1.0 equiv) and a suitable solvent (20 L).

  • Reagent Addition: The solution is cooled to 0-5 °C. A coupling agent (e.g., EDC, 1.2 equiv) and an activator (e.g., DMAP, 0.1 equiv) are added portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0-5 °C. The progress of the reaction is monitored by HPLC every hour until the starting material is consumed (typically 4-6 hours).

  • Work-up: The reaction is quenched by the slow addition of water (10 L). The organic layer is separated, washed sequentially with 1 M HCl (5 L), saturated NaHCO₃ solution (5 L), and brine (5 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: The crude product (approx. 1.2 kg) is dissolved in a minimal amount of the chromatography eluent and adsorbed onto silica gel (2 kg). The solvent is removed under reduced pressure.

  • Column Packing: A glass column (20 cm diameter) is packed with silica gel (20 kg) in the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the column. The column is eluted with the solvent gradient, and fractions (1 L each) are collected.

  • Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Product Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.

Visualizations

Troubleshooting_Workflow start Problem Identified: Low Yield or Purity reagent_check Check Raw Material Purity and Stoichiometry start->reagent_check reagent_ok Purity and Stoichiometry OK? reagent_check->reagent_ok condition_check Analyze Reaction Conditions condition_ok Conditions Optimal? condition_check->condition_ok purification_check Evaluate Purification Strategy purification_ok Purification Effective? purification_check->purification_ok degradation_check Investigate Product Degradation degradation_ok Degradation Occurring? degradation_check->degradation_ok reagent_ok->condition_check Yes optimize_reagents Source Higher Purity Reagents / Re-verify Stoichiometry reagent_ok->optimize_reagents No condition_ok->purification_check Yes optimize_conditions Optimize Temperature, Time, and Mixing (DoE) condition_ok->optimize_conditions No purification_ok->degradation_check Yes optimize_purification Explore Alternative Purification Methods purification_ok->optimize_purification No mitigate_degradation Modify Work-up or Protect from Light/Air degradation_ok->mitigate_degradation Yes solution Problem Resolved degradation_ok->solution No optimize_reagents->solution optimize_conditions->solution optimize_purification->solution mitigate_degradation->solution

Caption: Troubleshooting workflow for low yield or purity issues.

Scale_Up_Logic cluster_dev Key Considerations for Scale-Up lab_scale Lab Scale Synthesis (mg to g) process_dev Process Development and Optimization lab_scale->process_dev safety Safety Assessment (Thermal Hazards, Toxicity) process_dev->safety cost Cost of Goods Analysis process_dev->cost robustness Process Robustness (Parameter Sensitivity) process_dev->robustness impurities Impurity Profile Management process_dev->impurities pilot_scale Pilot Scale-Up (kg) commercial_scale Commercial Scale (multi-kg) pilot_scale->commercial_scale safety->pilot_scale cost->pilot_scale robustness->pilot_scale impurities->pilot_scale

Caption: Logical progression for chemical synthesis scale-up.

Validation & Comparative

Comparative Analysis of the Biological Activities of 5-O-Ethylcleroindicin D and Cleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the biological activities of 5-O-Ethylcleroindicin D and its parent compound, cleroindicin D. While both are natural products isolated from plants of the Clerodendrum genus, quantitative data from head-to-head experimental evaluations are not publicly available. This guide, therefore, summarizes the structural relationship between these two compounds and discusses the known biological activities of related compounds from the Clerodendrum genus to provide a contextual understanding for researchers, scientists, and drug development professionals.

Structural Relationship

This compound is a derivative of cleroindicin D, characterized by the presence of an ethoxyl group at the C-5 position of the cleroindicin D core structure. Both compounds belong to the family of perhydrobenzofuran derivatives. The structural similarity suggests that their biological activities might be related, though the ethyl ether modification could significantly impact potency, selectivity, and pharmacokinetic properties.

cluster_0 Compound Relationship cluster_1 Biological Activity Data Cleroindicin D Cleroindicin D This compound This compound Cleroindicin D->this compound Ethoxylation at C-5 Comparative Studies Direct Comparative Biological Activity Data Cleroindicin D->Comparative Studies Data Not Available This compound->Comparative Studies Data Not Available

Figure 1. Logical relationship between Cleroindicin D and this compound and the current status of comparative biological activity data.

Contextual Biological Activities of Clerodendrum Compounds

The Cleroindicum genus is a rich source of various bioactive compounds, including diterpenoids, flavonoids, and other phenolics. Numerous studies have investigated the pharmacological potential of extracts and isolated compounds from different Clerodendrum species, revealing a broad spectrum of activities.

Cytotoxic Activity: Several compounds isolated from Clerodendrum indicum and other species have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study on the roots of Clerodendrum indicum and Clerodendrum villosum reported that dichloromethane extracts were active against the SW620 (human colon adenocarcinoma) cell line. Triterpenoids isolated from these extracts, such as oleanolic acid 3-acetate and betulinic acid, showed moderate to strong cytotoxicity against a panel of cancer cell lines with IC50 values ranging from 1.66 to 20.49 µmol/L[1]. While these findings are promising, no specific cytotoxic data for this compound or cleroindicin D were reported in this or other reviewed studies.

Anti-inflammatory Activity: Extracts from various Clerodendrum species have been traditionally used to treat inflammatory conditions. Scientific investigations have supported these uses, demonstrating the anti-inflammatory potential of isolated flavonoids and diterpenoids. These compounds often exert their effects by modulating key inflammatory pathways. However, specific anti-inflammatory data for this compound and cleroindicin D are not available in the current literature.

Data Presentation

Due to the lack of direct comparative experimental data, a quantitative comparison table for the biological activities of this compound and cleroindicin D cannot be constructed.

Experimental Protocols

As no studies directly comparing the biological activities of this compound and cleroindicin D have been identified, detailed experimental protocols for such a comparison are not available for citation. A general approach to compare the cytotoxic and anti-inflammatory activities of these compounds would involve the following methodologies:

General Protocol for Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., SW620, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound and cleroindicin D (typically in a range of 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

General Protocol for Anti-inflammatory Assay (e.g., Nitric Oxide Production in LPS-stimulated Macrophages):

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment and Stimulation: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of this compound and cleroindicin D for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The inhibitory effect of the compounds on nitric oxide production is calculated. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.

Signaling Pathway and Workflow Diagrams

As no specific signaling pathways have been elucidated for this compound or cleroindicin D, a diagram of a general inflammatory signaling pathway that could be investigated for these compounds is provided below.

cluster_workflow General Experimental Workflow for Biological Activity Screening Isolation Isolation of Compounds (Cleroindicin D & this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO production in Macrophages) Isolation->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism Anti_inflammatory->Mechanism

Figure 2. A generalized workflow for the initial biological screening of natural products like this compound and Cleroindicin D.

cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway for Investigation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS, COX-2, TNF-α (Pro-inflammatory mediators) Nucleus->iNOS induces transcription of Test_Compound Cleroindicin D or This compound Test_Compound->IKK Potential Inhibition Test_Compound->NFkB Potential Inhibition

Figure 3. A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory compounds, which could be a subject of investigation for the cleroindicins.

Conclusion

References

Comparative Analysis of 5-O-Ethylcleroindicin D with Known Inhibitors: A Preliminary Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "5-O-Ethylcleroindicin D" have not yielded specific information on its inhibitory activities or comparative analyses with other known inhibitors. This suggests that "this compound" may be a novel or less-studied compound, or there may be a specific nomenclature variation not captured in broad searches.

To provide a comprehensive comparison guide as requested, detailed information on the compound's biological targets, mechanism of action, and experimental data from inhibitory assays is essential. Without this foundational information, a direct comparative analysis with other inhibitors is not feasible.

Proposed Path Forward

We recommend the following steps to enable the creation of the requested comparative analysis guide:

  • Verification of Compound Name: Please verify the exact spelling and nomenclature of "this compound." Natural product chemistry and drug development often involve complex naming conventions, and minor variations can significantly impact search results.

  • Provision of Foundational Data: If the compound is novel or internal to a research project, providing the following information would be crucial:

    • Biological Target(s): The specific enzyme, receptor, or signaling pathway that "this compound" is intended to inhibit.

    • Mechanism of Action: How the compound exerts its inhibitory effect (e.g., competitive, non-competitive, allosteric inhibition).

    • Experimental Data: Any available quantitative data from in vitro or in vivo studies, such as IC50 or Ki values, and the experimental protocols used to obtain this data.

  • Alternative Compound for Analysis: If information on "this compound" is not yet available for public dissemination, we can construct a comparative analysis guide for a more established inhibitor relevant to your field of research. Please provide the name of an alternative compound, and we will proceed with a full comparative analysis, including data tables, experimental protocols, and Graphviz visualizations as originally requested.

Illustrative Example of a Comparative Analysis Workflow

To demonstrate the intended structure and content of the final guide, the following workflow diagram illustrates the process that would be followed once the necessary information is available.

G cluster_0 Data Acquisition & Processing cluster_1 Analysis & Visualization cluster_2 Report Generation A Identify Target & Known Inhibitors B Gather Quantitative Data (IC50, Ki, etc.) A->B E Diagram Signaling Pathways (Graphviz) A->E C Collect Experimental Protocols B->C D Tabulate Comparative Data B->D C->D F Illustrate Experimental Workflows (Graphviz) C->F G Synthesize Findings D->G E->G F->G H Draft Comparison Guide G->H I Final Report with Visualizations H->I

Validation of In Vitro Findings for 5-O-Ethylcleroindicin D in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often face the critical step of translating promising in vitro results into successful in vivo studies. This guide addresses the topic of "5-O-Ethylcleroindicin D" and the validation of its in vitro findings in vivo. However, a comprehensive search of scientific literature and databases reveals a significant lack of available data on this specific compound.

Despite extensive searches for "this compound," and its potential parent compound "Cleroindicin D," no in vivo studies validating any in vitro findings could be identified. The scientific landscape appears to be devoid of research pertaining to the in vivo efficacy, mechanism of action, or comparative performance of this particular molecule.

This absence of information prevents the creation of a detailed comparison guide as originally intended. Key components of such a guide, including quantitative data summarization, detailed experimental protocols, and the visualization of signaling pathways, are contingent on the existence of foundational research.

Therefore, this document serves to inform the scientific community that, to date, there are no publicly accessible in vivo validation studies for the in vitro findings of "this compound." This highlights a potential gap in the current body of scientific knowledge and suggests that the exploration of this compound's in vivo properties remains an open area for future research.

For researchers interested in this or structurally similar compounds, the typical workflow for validating in vitro findings in vivo would involve a series of well-defined experimental stages. A generalized workflow for such a process is outlined below.

Generalized Experimental Workflow for In Vivo Validation

A typical pathway from in vitro discovery to in vivo validation involves several key stages. The following diagram illustrates a generalized workflow that would be applicable to a compound like "this compound," should in vitro data become available.

G cluster_0 In Vitro Phase cluster_1 Preclinical In Vivo Phase cluster_2 Clinical Development vitro_discovery Compound Identification & In Vitro Screening vitro_activity Determination of Biological Activity vitro_discovery->vitro_activity Hit Identification vitro_moa Mechanism of Action Studies vitro_activity->vitro_moa Lead Optimization animal_model Animal Model Selection vitro_moa->animal_model Candidate Selection pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Model Validation efficacy Efficacy Studies pk_pd->efficacy Dose-Response toxicity Toxicology & Safety Assessment efficacy->toxicity Therapeutic Window clinical_trials Human Clinical Trials toxicity->clinical_trials IND Submission

Caption: Generalized workflow for the validation of in vitro findings in vivo.

Further investigation into the synthesis and in vitro activities of "this compound" would be the necessary first step before any in vivo validation can be undertaken. Researchers are encouraged to publish such foundational data to enable the broader scientific community to explore the potential of this and other novel compounds.

Navigating the Uncharted Territory of 5-O-Ethylcleroindicin D: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on 5-O-Ethylcleroindicin D or its close analogs, including the parent compound cleroindicin D, remain elusive. The current body of public-domain research does not provide the necessary comparative data or detailed experimental protocols to construct a quantitative comparison guide as requested.

While the initial inquiry sought to build a comprehensive guide on the SAR of this compound for researchers and drug development professionals, the foundational studies required for such a guide do not appear to have been published. Our investigation extended to the broader family of cleroindicin compounds and their derivatives in an effort to find relevant data that could provide inferential insights. However, this wider search also failed to yield specific SAR data, quantitative comparisons of biological activity, or detailed experimental methodologies pertaining to this class of molecules.

The available scientific literature on compounds isolated from the Clerodendrum genus, the plant family from which cleroindicins are derived, predominantly focuses on other classes of natural products, such as flavonoids. These studies explore a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, but do not address the specific SAR of cleroindicin diterpenoids.

Without publicly accessible data on how structural modifications to the this compound molecule affect its biological activity, it is not possible to generate the requested data tables, experimental protocols, or visualizations of signaling pathways.

This lack of information highlights a significant gap in the current scientific landscape. The synthesis and evaluation of a series of this compound analogs would be a prerequisite for any meaningful SAR analysis. Such a study would involve systematically altering different parts of the molecule—for instance, modifying substituents on the decalin core, altering the stereochemistry, or changing the nature of the ester groups—and then assessing the impact of these changes on a specific biological target or pathway.

Therefore, we must conclude that the topic of "this compound structure-activity relationship (SAR) studies" is a nascent field of research. For scientists and drug development professionals interested in this molecule, the path forward would necessitate primary research to generate the foundational data required for a comprehensive SAR profile. Future work in this area would be invaluable to understanding the therapeutic potential of this and related compounds.

A Comparative Guide to the Analytical Cross-Validation of Clerodane Diterpenes, with a Focus on 5-O-Ethylcleroindicin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific analytical data for 5-O-Ethylcleroindicin D is not extensively available in published literature, this guide provides a comprehensive framework for its analysis through cross-validation of techniques commonly applied to its parent class, the clerodane diterpenes. Clerodane diterpenes are a large and diverse group of natural products with a wide range of biological activities. Accurate and robust analytical methods are crucial for their study and development. Cross-validation, the process of comparing results from two or more distinct analytical methods, is essential for ensuring the accuracy, reliability, and consistency of data.

This guide outlines a comparative approach to the analysis of clerodane diterpenes, offering a blueprint for the cross-validation of analytical data. We will explore the utility of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique for the analysis of clerodane diterpenes depends on the specific research goals, such as quantification, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC-UV, UPLC-MS, and NMR spectroscopy for the analysis of a hypothetical clerodane diterpene.

Parameter HPLC-UV UPLC-MS NMR Spectroscopy
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Nuclear spin transitions in a magnetic field.
Primary Use Quantification, Purity AssessmentQuantification, Identification, Structural ElucidationStructural Elucidation, Quantification
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (mg range)
Selectivity ModerateHighHigh
Resolution GoodExcellentNot applicable (non-separative)
Sample Throughput HighHighLow
Cost (Instrument) LowHighVery High
Cost (Operational) LowModerateHigh

Experimental Protocols

To ensure the validity of analytical data, a rigorous cross-validation protocol is necessary. Below is a detailed methodology for a hypothetical cross-validation study of a clerodane diterpene using HPLC-UV and UPLC-MS.

Objective:

To cross-validate the quantification of a target clerodane diterpene in a plant extract using a validated HPLC-UV method and a newly developed UPLC-MS method.

Materials:
  • Plant extract containing the target clerodane diterpene

  • Certified reference standard of the clerodane diterpene

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

1. Standard Preparation:

  • Prepare a stock solution of the certified reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL for HPLC-UV and 10 ng/mL to 1000 ng/mL for UPLC-MS.

2. Sample Preparation:

  • Accurately weigh 100 mg of the dried plant extract.

  • Extract the sample with 10 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

3. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Run Time: 15 minutes

4. UPLC-MS Analysis:

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

5. Data Analysis and Comparison:

  • Quantify the concentration of the target clerodane diterpene in the plant extract using the calibration curves generated from both the HPLC-UV and UPLC-MS methods.

  • Analyze the same sample in triplicate on each instrument.

  • Compare the mean concentrations and standard deviations obtained from both methods.

  • Calculate the percentage difference between the results of the two methods. Acceptance criteria for agreement is typically within ±15%.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Validation Plant_Extract Plant Extract Extraction Extraction & Filtration Plant_Extract->Extraction Reference_Standard Reference Standard Serial_Dilution Serial Dilution Reference_Standard->Serial_Dilution HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV UPLC_MS UPLC-MS Analysis Extraction->UPLC_MS Serial_Dilution->HPLC_UV Serial_Dilution->UPLC_MS Quant_HPLC Quantification (HPLC-UV) HPLC_UV->Quant_HPLC Quant_UPLC Quantification (UPLC-MS) UPLC_MS->Quant_UPLC Comparison Results Comparison Quant_HPLC->Comparison Quant_UPLC->Comparison Validation_Report Cross-Validation Report Comparison->Validation_Report

Caption: Workflow for cross-validation of a clerodane diterpene.

cluster_quant Quantitative Analysis cluster_struct Structural Analysis Clerodane_Diterpene Clerodane Diterpene (e.g., this compound analog) HPLC_UV_Quant HPLC-UV Clerodane_Diterpene->HPLC_UV_Quant Quantification UPLC_MS_Quant UPLC-MS Clerodane_Diterpene->UPLC_MS_Quant Quantification & Identification NMR NMR Spectroscopy Clerodane_Diterpene->NMR Definitive Structure HRMS High-Resolution MS Clerodane_Diterpene->HRMS Elemental Composition UPLC_MS_Quant->HRMS Often coupled

A Comprehensive Guide to Selectivity and Specificity Profiling of Novel Bioactive Compounds: A Case Study Approach with 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the rigorous characterization of a compound's selectivity and specificity is paramount. This guide provides a systematic framework for profiling a novel bioactive compound, using the hypothetical molecule "5-O-Ethylcleroindicin D" as an illustrative example. Compounds from the Clerodendrum genus, from which "cleroindicin" derivatives are sourced, have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This suggests a broad potential for interaction with various cellular targets. Therefore, a comprehensive profiling strategy is essential to identify its primary mechanism of action and potential off-target effects.

This guide outlines a tiered experimental approach, starting with broad cytotoxicity screening and progressing to specific target-based assays against common drug target families such as protein kinases and G-protein coupled receptors (GPCRs). Detailed experimental protocols and data presentation formats are provided to facilitate the design and execution of such studies.

Tier 1: Initial Cytotoxicity Profiling

The first step in characterizing a novel compound is to assess its general cytotoxicity across a panel of diverse cell lines. This provides initial insights into its potency and potential therapeutic window.

Table 1: Hypothetical Cytotoxicity Profile of this compound and Comparator Compounds

Cell LineCell TypeThis compound (IC50, µM)Doxorubicin (IC50, µM)Staurosporine (IC50, µM)
HeLaCervical Cancer1.50.050.004
A549Lung Cancer2.80.080.005
MCF-7Breast Cancer5.20.10.008
HepG2Liver Cancer8.10.20.01
HEK293Normal Kidney> 501.20.02
HUVECNormal Endothelial> 500.90.015

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability[5].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow Cytotoxicity Profiling Workflow A Seed Cells in 96-well Plate B Treat with Compound Serial Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for MTT-based cytotoxicity assay.

Tier 2: Target Class Screening

Based on the initial cytotoxicity data suggesting potential anti-proliferative effects, the next step is to screen the compound against large panels of common drug targets to identify its primary target class.

Protein kinases are a major class of drug targets, and their inhibition is a common mechanism for anti-cancer agents. Profiling against a broad kinase panel is crucial to determine selectivity.

Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 1 µM)

Kinase FamilyKinase% Inhibition
Tyrosine KinaseEGFR5
Tyrosine KinaseSRC8
Serine/Threonine KinaseCDK2/cyclin A92
Serine/Threonine KinaseCDK4/cyclin D188
Serine/Threonine KinaseAurora A15
Serine/Threonine KinasePIM112
.........

Experimental Protocol: In Vitro Kinase Assay

A variety of biochemical assays can be used to measure kinase activity. A common method is a fluorescence-based assay that detects the amount of ATP consumed during the phosphorylation reaction.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific peptide substrate, and ATP.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM).

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent that produces a signal inversely proportional to the amount of remaining ATP.

  • Signal Measurement: Read the signal on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-compound control. For hits showing significant inhibition, a follow-up dose-response curve is generated to determine the IC50 value[6].

G cluster_workflow Kinase Selectivity Profiling A Kinase, Substrate, ATP Mixture B Add Test Compound A->B C Incubate for Kinase Reaction B->C D Add Detection Reagent C->D E Measure Signal D->E F Calculate % Inhibition E->F G Determine IC50 for Hits F->G

Caption: General workflow for in vitro kinase profiling.

GPCRs represent another major class of drug targets. Screening against a panel of GPCRs can reveal unexpected activities and potential side effects.

Table 3: Hypothetical GPCR Activity Profile of this compound (at 10 µM)

GPCR FamilyReceptorFunctional Assay% Activity (vs. agonist)
AdrenergicADRB2cAMP Accumulation3
DopamineDRD2Calcium Flux7
SerotoninHTR2AIP-1 Accumulation95
OpioidOPRM1β-arrestin Recruitment6
............

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium[7].

  • Cell Preparation: Use a cell line stably expressing the GPCR of interest and co-expressing a promiscuous G-protein like Gα16.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add this compound to the cells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

  • Data Analysis: Express the response as a percentage of the response to a known agonist.

G cluster_pathway Gq-Coupled GPCR Signaling Pathway Ligand Ligand (e.g., this compound) GPCR GPCR (e.g., HTR2A) Ligand->GPCR Activation Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ Release ER->Ca2

Caption: Simplified Gq-coupled GPCR signaling pathway.

Tier 3: In-depth Selectivity and Specificity Analysis

For promising "hits" from the initial screens, a more detailed investigation is required to confirm the on-target activity and rule out non-specific effects.

Table 4: Dose-Response of this compound on Hit Targets

TargetAssay TypeIC50 / EC50 (µM)
CDK2/cyclin AKinase Inhibition0.8
CDK4/cyclin D1Kinase Inhibition1.2
HTR2ACalcium Flux5.5

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with this compound.

  • Heating: Heat the cell lysate to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with Compound B Heat Cell Lysate at Various Temperatures A->B C Separate Soluble and Aggregated Proteins B->C D Detect Soluble Target Protein (e.g., Western Blot) C->D E Plot Protein Abundance vs. Temperature D->E F Determine Melting Curve Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay.

By following this structured approach, researchers can systematically and objectively profile the selectivity and specificity of novel bioactive compounds. The data generated will be crucial for guiding further drug development efforts, including lead optimization and preclinical studies.

References

Confirming Target Engagement of Novel Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, confirming that a compound binds to its intended molecular target within a cellular environment is a critical step in early-stage drug discovery. This guide provides a comparative overview of key methodologies for assessing target engagement, with a hypothetical application to a natural product like "5-O-Ethylcleroindicin D." While specific target engagement data for this compound is not currently available in the public domain, this document outlines the experimental strategies researchers can employ to elucidate its mechanism of action.

This compound is a clerodane diterpene, a class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The diverse bioactivities of clerodane diterpenes suggest a variety of potential cellular targets.[1][2][3] Identifying the specific target(s) of this compound is essential for its development as a potential therapeutic agent.

Key Methodologies for Confirming Target Engagement

Several powerful techniques can be utilized to confirm if and how a compound interacts with its target protein inside a cell. Below is a comparison of some of the most common methods.

Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4] This shift is detected by quantifying the amount of soluble protein remaining after heat treatment.[2][5][6]Label-free, applicable to intact cells and tissues, provides evidence of direct target binding in a physiological context.[4][6]Not suitable for all proteins (e.g., membrane proteins can be challenging), requires a specific antibody for detection (for Western blot-based readout).[7]
Affinity-Based Pull-Down Assays The compound of interest is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a cell lysate.Can identify unknown targets, provides direct evidence of a physical interaction.Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a second interacting protein.[8]Allows for real-time monitoring of binding events in living cells, highly sensitive.[8]Requires genetic modification of the target protein, the fluorescent label on the ligand might interfere with binding.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently tagged target protein. Ligand binding can alter the diffusion rate of the protein.Provides information on binding kinetics and dynamics in living cells.Requires a fluorescently tagged protein, can be complex to interpret changes in mobility.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of a specific class of enzymes to measure their activity state.[8]Can assess target engagement and selectivity across entire enzyme families in native biological systems.[8]Requires the design and synthesis of specific reactive probes, primarily applicable to enzymes.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a widely used method to confirm target engagement in a cellular context.[2][6] The principle is that a drug binding to its target protein increases the protein's thermal stability.[4]

Objective: To determine if this compound binds to a specific target protein in cultured cells.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[5]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[6]

    • Collect the supernatant and determine the protein concentration.

  • Detection by Western Blot:

    • Normalize the protein concentrations of the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the band intensity (representing the amount of soluble target protein) against the temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

Visualizing Workflows and Pathways

To better understand the concepts discussed, the following diagrams illustrate the CETSA workflow and a hypothetical signaling pathway that could be modulated by a clerodane diterpene.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Treat cells with This compound or Vehicle heating 2. Heat cell suspension across a temperature gradient cell_culture->heating lysis 3. Lyse cells and separate soluble vs. aggregated proteins via centrifugation heating->lysis detection 4. Detect soluble target protein (e.g., Western Blot) lysis->detection analysis 5. Analyze thermal shift detection->analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates gene_expression Gene Expression (e.g., Inflammatory Genes) transcription_factor->gene_expression Translocates & Induces compound This compound (Hypothetical Target: Kinase A) compound->kinase1 Inhibits

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery, providing essential evidence for a compound's mechanism of action. While specific data for this compound remains to be elucidated, the methodologies outlined in this guide provide a robust framework for researchers to investigate its biological targets. By employing techniques like CETSA, researchers can move from identifying interesting biological activity to understanding the precise molecular interactions that drive a compound's therapeutic potential.

References

Uncharted Territory: The Quest for 5-O-Ethylcleroindicin D and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, specific information regarding "5-O-Ethylcleroindicin D" remains elusive. This suggests that the compound may be a novel discovery with data not yet in the public domain, a synthetic derivative that has not been extensively studied, or potentially a misnomer. The lack of available data precludes a direct head-to-head comparison with similar compounds as originally requested.

While information on the specific ethylated derivative is unavailable, the parent class of compounds, cleroindicins, belongs to a broader family of diterpenoids isolated from plants of the Clerodendrum genus. These plants are known for their use in traditional medicine, and their phytochemicals have been the subject of research for various therapeutic properties.

The Clerodendrum Diterpenoids: A Family of Bioactive Compounds

Compounds isolated from the Clerodendrum genus have demonstrated a wide array of biological activities. Pharmacological studies on extracts and isolated constituents from these plants have revealed significant potential in several areas:

  • Anti-inflammatory and Anti-nociceptive Effects: Many Clerodendrum species are traditionally used to treat rheumatism, arthritis, and other inflammatory conditions.[1][2]

  • Antioxidant Properties: Phytochemicals from this genus have been shown to scavenge free radicals, suggesting a role in mitigating oxidative stress.[1][2]

  • Anticancer Activity: Certain compounds have exhibited cytotoxic effects against various cancer cell lines.[1][2]

  • Antimicrobial and Antihypertensive Activities: Extracts from these plants have also been reported to possess antimicrobial and blood pressure-lowering effects.[1][2]

Given the general bioactivity of this class of compounds, it is plausible that this compound, if it exists, would be investigated for similar therapeutic applications. The "5-O-Ethyl" modification suggests a synthetic or semi-synthetic derivative of a naturally occurring cleroindicin, potentially designed to enhance potency, selectivity, or pharmacokinetic properties.

The Path Forward in Comparative Analysis

To conduct a meaningful "head-to-head" comparison as requested, foundational data for this compound is essential. This would include:

  • Chemical Structure and Physicochemical Properties: Necessary to identify structurally similar compounds.

  • Biological Activity Data: Quantitative metrics such as IC₅₀ or EC₅₀ values from standardized assays are crucial for performance comparison.

  • Mechanism of Action: Understanding the signaling pathways involved would allow for a functional comparison with other compounds.

  • Experimental Protocols: Detailed methodologies are required to ensure that data from different sources can be compared reliably.

Without this primary information, any attempt at a comparative guide would be purely speculative.

We invite researchers with access to data on this compound to contribute to the scientific community. Should this information become publicly available, a comprehensive comparison guide could be developed to assess its potential relative to other bioactive compounds. We are prepared to generate the requested data tables and visualizations once verifiable experimental results are published.

References

Independent Verification of Biological Effects: A Comparative Guide to Clerodane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While specific independent verification of the biological effects of "5-O-Ethylcleroindicin D" is not publicly available, this guide provides a comparative analysis of the broader class of clerodane diterpenoids, to which it belongs. This class of natural products has garnered significant interest for its therapeutic potential, particularly in the areas of anti-inflammatory and anticancer activities. This guide summarizes key experimental data, details common methodologies for assessing these effects, and provides a visual representation of a relevant biological pathway to aid in research and development efforts.

Clerodane diterpenoids are a large and structurally diverse family of natural compounds isolated from various plants and other organisms.[1][2][3][4] They have been the subject of numerous studies to evaluate their pharmacological properties.[3][5]

Comparative Analysis of Biological Activities

The primary biological effects attributed to clerodane diterpenoids are their anti-inflammatory and cytotoxic (anticancer) properties.[1][2][3] The following tables summarize quantitative data from various studies, offering a comparison of the potency of different clerodane diterpenoids.

Table 1: Anti-inflammatory Activity of Clerodane Diterpenoids
Compound/ExtractAssayCell Line/ModelIC50 / InhibitionReference
Tinotanoid INitric Oxide (NO) Production InhibitionLPS-activated RAW264.7 macrophages12.5 ± 0.5 µM[6]
Tinotanoid JNitric Oxide (NO) Production InhibitionLPS-activated RAW264.7 macrophages16.4 ± 0.7 µM[6]
Callihypolin BSuperoxide Anion Generation & Elastase ReleasefMLP/CB-induced human neutrophils9.52 - 32.48% inhibition at 10 µM[7]
Known Compound 3 (from C. hypoleucophylla)Superoxide Anion Generation & Elastase ReleasefMLP/CB-induced human neutrophils9.52 - 32.48% inhibition at 10 µM[7]
Known Compound 4 (from C. hypoleucophylla)Superoxide Anion Generation & Elastase ReleasefMLP/CB-induced human neutrophils9.52 - 32.48% inhibition at 10 µM[7]
Table 2: Cytotoxic Activity of Clerodane Diterpenoids
Compound/ExtractCancer Cell LineIC50Reference
ColumbinHeLa (Cervical Cancer)-[1]
Various ClerodanesMultiple Cancer Cell Lines-[1][2]

Note: Specific IC50 values for cytotoxic activity were not detailed in the provided search snippets, but the activity is widely reported.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological effects of clerodane diterpenoids.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

a. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

b. Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., a specific clerodane diterpenoid) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value is determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

a. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

b. Experimental Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 48 or 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a common anti-inflammatory signaling pathway targeted by clerodane diterpenoids and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB->NFkB_p65_p50 Releases DNA DNA NFkB_p65_p50_nuc->DNA Binds to iNOS_gene iNOS Gene Transcription DNA->iNOS_gene Cytokine_genes Pro-inflammatory Cytokine Genes DNA->Cytokine_genes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation Cytokines TNF-α, IL-6 Cytokine_genes->Cytokines NO Nitric Oxide (NO) iNOS_protein->NO Produces Clerodane Clerodane Diterpenoids Clerodane->NFkB_p65_p50 Inhibits Translocation Clerodane->iNOS_protein Inhibits Expression

Caption: Anti-inflammatory signaling pathway inhibited by clerodane diterpenoids.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion start Isolation of Clerodane Diterpenoids from Natural Source dissolve Dissolve in DMSO start->dissolve anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) dissolve->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) dissolve->cytotoxicity ic50 Calculate IC50 Values anti_inflammatory->ic50 cytotoxicity->ic50 compare Compare with Reference Compounds ic50->compare conclusion Determine Therapeutic Potential compare->conclusion

Caption: Experimental workflow for evaluating clerodane diterpenoids.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides critical safety and logistical guidance for the proper disposal of 5-O-Ethylcleroindicin D, a diterpenoid compound with potential cytotoxic and established aquatic toxicity properties. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Based on available safety data for similar compounds, this compound is classified as harmful if swallowed, a cause of serious eye irritation, and toxic to aquatic life.[1] Therefore, all waste materials contaminated with this compound must be handled as hazardous waste. The primary and recommended disposal method for this compound and associated waste is high-temperature incineration at an approved waste disposal facility.[1][2]

Quantitative Data for Disposal Considerations
ParameterValueSignificance for Disposal
Acute Oral Toxicity Data not availableDetermines handling precautions to prevent ingestion.
Aquatic Toxicity (LC50) Data not availableInforms the level of risk to aquatic ecosystems and dictates the need for stringent containment to prevent release into waterways. A low LC50 value (e.g., < 500 mg/L) would classify the waste as hazardous based on aquatic toxicity.[3][4]
Regulatory Concentration Limits Compound-specific data not availableDefines the maximum allowable concentration for specific disposal pathways (e.g., sewer system). In the absence of data, a zero-discharge policy into sanitary sewers should be adopted.
Recommended Inactivation Agents Data not availableIdentifies chemical methods to neutralize the compound's hazardous properties before final disposal. In the absence of validated methods, chemical inactivation is not recommended.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the mandatory steps for the safe segregation, packaging, labeling, and disposal of all waste contaminated with this compound.

I. Personal Protective Equipment (PPE) and Safety Precautions

  • Attire: Wear a fully buttoned laboratory coat, disposable nitrile gloves, and chemical splash goggles.

  • Handling: Conduct all manipulations of this compound (solid or in solution) within a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a spill kit rated for cytotoxic compounds readily available.

II. Waste Segregation at the Point of Generation

  • Immediate Segregation: At the location where the waste is generated, immediately separate all materials contaminated with this compound from other laboratory waste streams.

  • Designated Waste Containers: Use only designated, leak-proof, and puncture-resistant hazardous waste containers, clearly marked for "Cytotoxic Waste" or "Chemotherapy Waste."[2] These containers are often color-coded purple or red for easy identification.[2]

  • Types of Waste to Segregate:

    • Solid Waste: Contaminated PPE (gloves, gowns, masks), absorbent pads, weigh boats, and any other solid materials that have come into contact with the compound.

    • Liquid Waste: Unused solutions, solvents used for rinsing contaminated glassware, and aqueous solutions from experimental procedures. Do not discharge any liquid waste containing this compound down the drain.

    • Sharps Waste: Contaminated needles, syringes, pipette tips, and broken glassware. These must be placed in a designated, puncture-proof cytotoxic sharps container.[2]

III. Packaging and Labeling of Waste

  • Solid Waste:

    • Place non-sharp solid waste into a heavy-duty, sealable plastic bag (e.g., a purple cytotoxic waste bag).[2]

    • Seal the bag and place it inside the designated rigid cytotoxic waste container.

  • Liquid Waste:

    • Collect liquid waste in a compatible, sealed, and shatter-resistant container (e.g., a labeled glass or polyethylene bottle).

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

    • Securely close the container and place it in a secondary containment bin.

  • Labeling:

    • Affix a completed hazardous waste tag to each container.

    • The label must include:

      • The words "Hazardous Waste" and "Cytotoxic."

      • The full chemical name: "this compound."

      • The specific components and their approximate concentrations if in a solution.

      • The date the waste was first added to the container.

      • The responsible researcher's name and contact information.

IV. Storage and Final Disposal

  • Interim Storage: Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a "Hazardous Waste" sign.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a log of all hazardous waste generated, including the amount, date of generation, and date of collection for disposal.

  • Final Treatment: The designated disposal method for cytotoxic waste is high-temperature incineration.[1][2] This process ensures the complete destruction of the active hazardous compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate at Point of Use ppe->segregate is_sharp Is the waste sharp? segregate->is_sharp sharp_container Place in Purple Puncture-Proof Sharps Container is_sharp->sharp_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No main_container Place Bag/Bottle in Lined, Rigid Cytotoxic Waste Bin sharp_container->main_container liquid_container Collect in Sealed, Leak-Proof Bottle is_liquid->liquid_container Yes solid_container Place in Purple Cytotoxic Waste Bag is_liquid->solid_container No liquid_container->main_container solid_container->main_container label_waste Label Container with Hazardous Waste Tag main_container->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Disposal via High-Temperature Incineration contact_ehs->incineration

References

Personal protective equipment for handling 5-O-Ethylcleroindicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-O-Ethylcleroindicin D, ensuring the safety of laboratory personnel and environmental protection. Adherence to these procedures is vital when working with this compound.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The primary hazards associated with this compound are:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)

  • Causes serious eye irritation (Eye irritation, Category 2A)

  • Toxic to aquatic life

  • Harmful to aquatic life with long-lasting effects

General precautionary measures include washing skin thoroughly after handling, avoiding eating, drinking, or smoking in the work area, and preventing release into the environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a splash hazard.
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable option. Inspect gloves before use and use proper glove removal technique.
Laboratory CoatFire-resistant (e.g., Nomex) lab coat or coveralls are recommended.[2]
Respiratory Protection NIOSH-approved RespiratorUse a respirator as a backup to local exhaust ventilation. If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[2]
Hand Protection Permeation-resistant glovesGloves should be inspected prior to use and disposed of properly after.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary materials and equipment before handling the compound.

    • Put on all required personal protective equipment.

  • Handling :

    • Avoid direct contact with the substance. Do not breathe dust, vapor, mist, or gas.[1]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[1]

    • Ground and bond containers and receiving equipment to prevent static electricity discharge.[1]

    • Keep the container tightly closed when not in use.[3]

  • In Case of Exposure :

    • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • If on Skin : Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated, labeled, and sealed container.

  • Disposal Route :

    • Dispose of the contents and the container at an approved waste disposal plant.

    • Do not allow the product to enter drains.

    • Follow all federal, state, and local environmental regulations for chemical waste disposal.[3]

Workflow for Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_start Start: Prepare for Handling ppe Don Required PPE: - Safety Glasses/Goggles - Chemical-Resistant Gloves - Lab Coat prep_start->ppe workspace Prepare Workspace: - Work in Fume Hood - Verify Eyewash/Shower Access prep_start->workspace handle Handle this compound: - Avoid Contact and Inhalation - Use Spark-Proof Tools - Keep Container Closed ppe->handle workspace->handle exposure Exposure Event? handle->exposure first_aid Provide Immediate First Aid: - Eyes: Rinse with Water - Skin: Wash with Water - Ingestion: Seek Medical Help - Inhalation: Move to Fresh Air exposure->first_aid Yes collect_waste Collect Waste: - Unused Compound - Contaminated Disposables exposure->collect_waste No first_aid->handle dispose Dispose of Waste: - Use Approved Waste Disposal Plant - Follow All Regulations collect_waste->dispose end End of Process dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.